molecular formula C20H28O13 B1631676 Primverin

Primverin

Número de catálogo: B1631676
Peso molecular: 476.4 g/mol
Clave InChI: DZRVGBRAMLSZDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Primverin is a useful research compound. Its molecular formula is C20H28O13 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 4-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRVGBRAMLSZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Primverin: Chemical Structure, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin is a naturally occurring phenolic glycoside predominantly found in the roots of various Primula species. As a significant bioactive constituent, its chemical structure and properties are of considerable interest to the scientific community for its potential applications in pharmacology and as a chemotaxonomic marker. This technical guide provides a comprehensive overview of this compound, detailing its chemical architecture, physicochemical properties, and known biological activities. The document includes detailed experimental protocols for its extraction and analysis, alongside visualizations of relevant chemical structures and procedural workflows to facilitate further research and development.

Chemical Structure and Identification

This compound, a glycosidic compound, is characterized by an aglycone moiety, methyl 4-methoxybenzoate, linked to a primeverose disaccharide. The primeverose unit consists of a β-D-xylopyranosyl sugar attached to a β-D-glucopyranosyl sugar via a (1→6) glycosidic bond. The entire disaccharide is, in turn, linked to the aglycone.

The systematic IUPAC name for this compound is methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate[1][2]. Its stereochemistry is crucial for its biological recognition and activity.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 3038513.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₁₃[1][2][3]
Molecular Weight 476.4 g/mol [1][2]
Melting Point 206 °C[1]
Solubility Soluble in water
CAS Number 154-60-9[1]
IUPAC Name methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate[1][2]
SMILES COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--O)O)O)O)O">C@@HO[1]
InChI Key DZRVGBRAMLSZDQ-HSMQXHTESA-N[1]

Biological Activity and Signaling Pathways

While much of the research has focused on crude extracts of Primula species, which contain a mixture of compounds including saponins and other phenolic glycosides, some insights into the potential biological role of this compound can be inferred. Extracts of Primula veris have demonstrated anti-inflammatory and expectorant activities.

It is important to note that the expectorant effects are primarily attributed to the saponins present in the extracts, which are thought to act by irritating the gastric mucosa, leading to a reflex secretion of fluid in the respiratory tract. The direct contribution of isolated this compound to this effect has not been definitively established.

The anti-inflammatory properties of Primula extracts suggest that their phenolic constituents, including this compound, may play a role in modulating inflammatory pathways. However, specific studies on pure this compound are required to elucidate its precise mechanism of action and to identify the signaling pathways it may affect, such as the NF-κB or MAPK pathways, which are common targets for anti-inflammatory compounds.

Experimental Protocols

Extraction of this compound from Primula Species

The following protocol outlines a general procedure for the extraction of this compound from the roots of Primula veris.

Materials:

  • Dried and powdered roots of Primula veris

  • Methanol (reagent grade)

  • Chloroform (reagent grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting: Macerate the powdered root material with chloroform to remove lipids and other nonpolar compounds. Filter and discard the chloroform extract.

  • Extraction: The defatted plant material is then extracted with methanol or a methanol-water mixture (e.g., 70% methanol). This can be done by maceration or, for improved efficiency, with the aid of ultrasonication for approximately 30 minutes.

  • Filtration and Concentration: Filter the methanolic extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Further Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC to isolate pure this compound.

G start Dried & Powdered Primula Roots defat Defatting with Chloroform start->defat extract Extraction with Methanol (Ultrasonication) defat->extract filter_concentrate Filtration & Concentration extract->filter_concentrate purify Chromatographic Purification filter_concentrate->purify end Pure this compound purify->end

Workflow for the extraction of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.

Detection:

  • UV detection at 254 nm.

Procedure:

  • Prepare standard solutions of this compound in methanol at known concentrations.

  • Prepare the sample by dissolving the crude extract or purified fraction in the mobile phase.

  • Inject the standards and sample onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the standard solutions.

Conclusion

This compound stands as a significant natural product with a well-defined chemical structure and interesting, though not yet fully elucidated, biological properties. This guide provides a foundational understanding of its chemistry and a starting point for further investigation into its pharmacological potential. The detailed experimental protocols are intended to aid researchers in the isolation and analysis of this compound, paving the way for future studies to uncover its specific mechanisms of action and potential therapeutic applications. Further research on isolated this compound is crucial to distinguish its bioactivities from those of other compounds present in Primula extracts and to explore its potential as a lead compound in drug discovery.

References

An In-Depth Technical Guide to the Primverin Biosynthesis Pathway in Primula Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin, a phenolic glycoside found predominantly in the roots of Primula species, is a key contributor to the medicinal properties of these plants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the specific aglycone and its subsequent glycosylation. This document synthesizes available research to present a putative pathway, highlights key enzyme classes involved, and provides detailed experimental protocols for further investigation. Quantitative data from various studies are summarized, and logical and experimental workflows are visualized to facilitate a deeper understanding of this important secondary metabolic pathway.

Introduction

Primula species, commonly known as primroses, have a long history of use in traditional medicine. Their therapeutic effects are largely attributed to a diverse array of secondary metabolites, including saponins and phenolic glycosides. Among these, this compound (methyl 2-O-(β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl)-4-methoxybenzoate) is a significant compound found in the roots, contributing to the characteristic odor of the raw material upon drying.[1] Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

This guide outlines the proposed biosynthetic pathway of this compound, starting from the primary metabolic precursor, L-phenylalanine, and proceeding through the phenylpropanoid pathway to the formation of the specific benzoic acid-derived aglycone, followed by a two-step glycosylation process.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

  • Core Phenylpropanoid Pathway: The initial steps are shared with the general phenylpropanoid pathway, converting L-phenylalanine to p-coumaroyl-CoA.

  • Aglycone Formation: A series of tailoring reactions, including side-chain shortening, hydroxylation, and methylation, converts a C6-C3 intermediate into the specific C6-C1 aglycone of this compound.

  • Glycosylation: A two-step glycosylation process attaches a primeverose sugar moiety to the aglycone.

A detailed visualization of the proposed pathway is presented below.

Primverin_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid FourCL 4CL pCou->FourCL pCouCoA p-Coumaroyl-CoA SideChainShortening Side-Chain Shortening Enzymes pCouCoA->SideChainShortening BenzoicDeriv Benzoic Acid Derivatives Hydroxylase Hydroxylase BenzoicDeriv->Hydroxylase HydroxyBenzoic 2-Hydroxy-4-hydroxy- benzoic acid OMT OMT HydroxyBenzoic->OMT MethoxyBenzoic 2-Hydroxy-4-methoxy- benzoic acid CarboxylMethyltransferase Carboxyl Methyltransferase MethoxyBenzoic->CarboxylMethyltransferase Aglycone This compound Aglycone (Methyl 2-hydroxy-4- methoxybenzoate) UGT1 UGT (Glucosylation) Aglycone->UGT1 Glucoside Aglycone-Glucoside UGT2 UGT (Xylosylation) Glucoside->UGT2 This compound This compound PAL->Cin C4H->pCou FourCL->pCouCoA SideChainShortening->BenzoicDeriv Hydroxylase->HydroxyBenzoic OMT->MethoxyBenzoic CarboxylMethyltransferase->Aglycone UGT1->Glucoside UGT2->this compound

Caption: Proposed biosynthetic pathway of this compound in Primula species.

Core Phenylpropanoid Pathway

The biosynthesis of this compound begins with the essential amino acid L-phenylalanine. The initial three enzymatic steps constitute the core of the phenylpropanoid pathway:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Formation of the this compound Aglycone

The conversion of p-coumaroyl-CoA to the this compound aglycone, methyl 2-hydroxy-4-methoxybenzoate, involves a series of tailoring reactions. While the exact sequence and enzymes in Primula are yet to be fully elucidated, based on known plant biochemical pathways, the following steps are proposed:

  • Side-Chain Shortening: The C3 side chain of p-coumaroyl-CoA is shortened by two carbons to yield a C6-C1 benzoic acid derivative. This can occur via a β-oxidative or a non-β-oxidative pathway.[2]

  • Hydroxylation: A hydroxylation step at the C2 position of the 4-hydroxybenzoic acid intermediate is necessary. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

  • O-Methylation: An O-methyltransferase (OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C4 position, forming 2-hydroxy-4-methoxybenzoic acid. Plant OMTs are a diverse family of enzymes known to be involved in the biosynthesis of various secondary metabolites.[3][4]

  • Carboxyl Methylation: The final step in aglycone formation is the methylation of the carboxyl group, likely catalyzed by a carboxyl methyltransferase, to produce methyl 2-hydroxy-4-methoxybenzoate. In some plants, salicylic acid carboxyl methyltransferase (SAMT) is responsible for the methylation of salicylic acid to produce methyl salicylate.[5] A similar enzyme may be involved here.

Glycosylation of the Aglycone

The final stage in this compound biosynthesis is the attachment of the disaccharide primeverose to the hydroxyl group at the C2 position of the aglycone. This is a two-step process catalyzed by UDP-dependent glycosyltransferases (UGTs):

  • Glucosylation: A UGT transfers a glucose moiety from UDP-glucose to the C2-hydroxyl group of the aglycone, forming a glucoside intermediate. UGTs are known to act on a wide range of benzoic acid derivatives in plants.[6][7]

  • Xylosylation: A second UGT transfers a xylose moiety from UDP-xylose to the C6 position of the glucose residue, forming the characteristic β-(1→6) linkage of primeverose.

Quantitative Data

The concentration of this compound and related compounds can vary significantly depending on the Primula species, plant organ, and environmental conditions. The following table summarizes available quantitative data.

CompoundPrimula SpeciesPlant PartConcentrationReference
This compoundP. verisRoots (soil-grown)0.28 mg/g DW[8]
This compoundP. verisRoots (in vitro, 22°C)0.09 mg/g DW[8]
PrimulaverinP. verisRoots (soil-grown)10.23 mg/g DW[8]
PrimulaverinP. verisRoots (in vitro, 22°C)9.71 mg/g DW[8]
Phenolic GlycosidesP. verisRootsUp to 2%[9]

DW = Dry Weight

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of this compound by HPLC

This protocol is adapted for the analysis of this compound and related phenolic glycosides in Primula roots.

HPLC_Workflow SamplePrep Sample Preparation: - Dry and powder root material - Weigh ~125 mg Extraction Extraction: - Ultrasonicate with 50% aq. methanol (5 x 10 mL) - Centrifuge and combine supernatants SamplePrep->Extraction Filtration Filtration: - Filter through 0.45 µm nylon filter Extraction->Filtration HPLC HPLC Analysis: - C18 column - Gradient elution (Water, Acetonitrile) - UV detection Filtration->HPLC Quantification Quantification: - Compare peak area to standard curve HPLC->Quantification

Caption: Workflow for the extraction and HPLC quantification of this compound.

Methodology:

  • Sample Preparation: Dry Primula root material at 40°C and grind to a fine powder. Accurately weigh approximately 125 mg of the powdered material.

  • Extraction: Place the weighed sample in a suitable vessel and add 10 mL of 50% (v/v) aqueous methanol. Sonicate for 10 minutes at room temperature. Centrifuge the mixture (e.g., 10 min at 3000 rpm) and collect the supernatant. Repeat the extraction process four more times with fresh solvent.

  • Sample Finalization: Combine the supernatants in a 50 mL volumetric flask and bring to volume with 50% aqueous methanol.

  • Filtration: Filter the extract through a 0.45 µm nylon syringe filter prior to HPLC injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 100 mm × 2.1 mm).[8]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Detection: UV detector at a wavelength suitable for phenolic compounds (e.g., 254 nm or 280 nm).

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Quantify this compound in the samples by comparing the peak area to the standard curve.

Heterologous Expression and Characterization of UDP-Glycosyltransferases

This protocol outlines the general steps for identifying and characterizing candidate UGTs from Primula species.

UGT_Characterization GeneID Gene Identification: - Transcriptome analysis of Primula roots - Identify UGT homologues Cloning Cloning: - Amplify candidate UGT genes by PCR - Clone into an expression vector (e.g., pGEX, pET) GeneID->Cloning Expression Heterologous Expression: - Transform E. coli with the expression construct - Induce protein expression (e.g., with IPTG) Cloning->Expression Purification Protein Purification: - Lyse cells and purify the recombinant protein (e.g., using affinity chromatography) Expression->Purification EnzymeAssay Enzyme Assay: - Incubate purified UGT with aglycone, UDP-sugar - Analyze products by HPLC or LC-MS Purification->EnzymeAssay

Caption: Workflow for heterologous expression and characterization of UGTs.

Methodology:

  • Candidate Gene Identification: Perform transcriptome analysis on Primula root tissue, where this compound is abundant.[10] Identify putative UGT genes based on homology to known plant UGTs, particularly those acting on phenolic substrates.

  • Cloning: Amplify the full-length coding sequences of candidate UGTs from Primula cDNA using PCR. Clone the amplified fragments into a suitable bacterial expression vector (e.g., pGEX for GST-fusion proteins or pET for His-tagged proteins).[11]

  • Heterologous Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression constructs. Grow the bacterial cultures and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Protein Purification: Harvest the bacterial cells, lyse them, and purify the recombinant UGT protein using an appropriate affinity chromatography method (e.g., glutathione sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

  • Enzyme Assays:

    • Reaction Mixture: Set up a reaction mixture containing a suitable buffer, the purified UGT, the putative aglycone substrate (methyl 2-hydroxy-4-methoxybenzoate), and the UDP-sugar donor (UDP-glucose or UDP-xylose).

    • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

    • Product Analysis: Stop the reaction (e.g., by adding methanol) and analyze the products by HPLC or LC-MS to detect the formation of the glycosylated product.

    • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentrations.

Conclusion and Future Perspectives

The biosynthesis of this compound in Primula species is a complex process that begins with the general phenylpropanoid pathway and involves a series of specialized tailoring and glycosylation reactions. While a putative pathway can be proposed based on current knowledge of plant secondary metabolism, the specific enzymes responsible for the formation of the this compound aglycone and its subsequent glycosylation in Primula remain to be definitively identified and characterized.

Future research should focus on:

  • Transcriptome and Genome Analysis: Leveraging next-generation sequencing to identify candidate genes for all the proposed enzymatic steps in Primula species.[10]

  • Functional Genomics: Using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9 to validate the function of candidate genes in vivo.

  • Enzyme Characterization: Heterologous expression and detailed biochemical characterization of the enzymes involved to understand their substrate specificity, kinetics, and regulatory mechanisms.

  • Metabolomic Studies: Performing detailed metabolomic analyses of different Primula species and tissues to identify all intermediates in the pathway and to understand its regulation.[12][13]

A complete elucidation of the this compound biosynthesis pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable medicinal compounds from Primula.

References

The Biological Activity of Primverin in Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin, a phenolic glycoside predominantly found in the roots of Primula species, particularly Primula veris, is a significant phytochemical marker. While extracts of Primula plants have a long history of use in traditional medicine for their expectorant, anti-inflammatory, and antimicrobial properties, scientific literature focusing on the specific biological activities of isolated this compound is notably scarce. This technical guide synthesizes the current understanding of the bioactivity of this compound within plant extracts, outlines relevant experimental protocols for its study, and presents a conceptual framework for future research into its mechanisms of action. The available data suggests that the observed biological effects of Primula extracts are likely a result of the synergistic interactions of various constituents, including saponins, flavonoids, and phenolic glycosides like this compound.

Introduction

This compound (methyl 2-O-β-D-xylopyranosyl-β-D-glucopyranosyl-4-methoxybenzoate) is a characteristic phenolic glycoside found in the roots of several Primula species, including Primula veris (cowslip) and Primula elatior (oxlip).[1][2] The concentration of this compound is significantly higher in P. veris compared to P. elatior, making it a key chemical marker for species identification.[1][2] Traditionally, extracts from the roots and flowers of these plants have been utilized for their secretolytic, expectorant, anti-inflammatory, diuretic, antimicrobial, and sedative properties.[1] While these broad activities are attributed to the complex mixture of phytochemicals within the extracts, the specific contribution of this compound remains largely uncharacterized. This guide aims to provide a comprehensive overview of the known biological activities associated with this compound-containing extracts and to furnish researchers with the necessary experimental frameworks to investigate the bioactivity of purified this compound.

Quantitative Data on this compound Content

Plant SpeciesPlant PartThis compound Content (mg/100g Dry Weight)Reference
Primula verisRoots1183.32[2]
Primula elatiorRoots110.31[2]

Biological Activities of this compound-Containing Extracts

The biological activities discussed below have been observed in studies using whole plant extracts of Primula species, where this compound is a known constituent. It is important to reiterate that these effects may not be solely attributable to this compound but rather to the synergistic action of multiple compounds.

Anti-inflammatory Activity

Extracts from Primula veris, particularly from the underground organs, have demonstrated anti-inflammatory effects in animal models.[3] Studies on carrageenan-induced paw edema in rats showed that thick extracts of P. veris leaves and underground organs exhibited significant anti-inflammatory activity.[3] The precise mechanism of this anti-inflammatory action is not fully elucidated but is thought to involve the modulation of inflammatory mediators.

Antimicrobial and Anti-biofilm Activity

Methanol and chloroform extracts of Primula veris roots have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 mg/mL. Furthermore, these extracts have demonstrated the ability to inhibit biofilm formation, a critical factor in chronic infections.

Antioxidant Activity

Phenolic compounds, including phenolic glycosides like this compound, are known to contribute to the antioxidant capacity of plant extracts. Extracts of Primula species have been shown to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound. These protocols are based on established phytochemical and pharmacological techniques and can be adapted for specific research needs.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and purification of this compound from Primula veris roots.

Workflow for this compound Isolation and Purity Analysis

G Start Dried P. veris Roots Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Fractionation Column Chromatography (Polyamide) Concentration->Fractionation Purification Preparative HPLC (C18 Column) Fractionation->Purification Purity Purity Analysis (Analytical HPLC, LC-MS) Purification->Purity Isolated Isolated this compound Purity->Isolated

Caption: Workflow for the isolation and purity analysis of this compound.

Protocol:

  • Plant Material Preparation: Air-dried roots of Primula veris are ground into a fine powder.

  • Extraction: The powdered material is subjected to successive extraction with methanol at room temperature.

  • Filtration and Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to polyamide column chromatography, eluting with a gradient of water and methanol to separate different classes of compounds. Fractions are monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified using preparative reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and liquid chromatography-mass spectrometry (LC-MS).

In Vitro Anti-inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory potential of isolated this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G Start RAW 264.7 Cells Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound and LPS Seeding->Treatment Incubation Incubate for 24h Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Viability Cell Viability Assay (MTT) Incubation->Viability Griess Griess Assay for Nitrite Concentration Supernatant->Griess Analysis Data Analysis Griess->Analysis Viability->Analysis

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of isolated this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed effects on NO production are not due to cytotoxicity.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of isolated this compound against various bacterial strains.

Protocol:

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are cultured in appropriate broth media.

  • Preparation of Inoculum: Bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Isolated this compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Signaling Pathways: A Conceptual Framework

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, based on the known activities of other phenolic glycosides and the observed effects of Primula extracts, a hypothetical framework for investigation can be proposed.

Hypothetical Signaling Pathway Investigation for this compound

G This compound This compound Cell Target Cell (e.g., Macrophage) This compound->Cell Receptor Cell Surface Receptor? Cell->Receptor Nrf2 Nrf2 Pathway Cell->Nrf2 NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK Inflammation ↓ Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation OxidativeStress ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->OxidativeStress

Caption: A conceptual diagram of potential signaling pathways for investigation of this compound's bioactivity.

Future research should focus on elucidating whether this compound interacts with specific cellular targets to exert its effects. Key signaling pathways to investigate, based on the observed anti-inflammatory and antioxidant activities of related extracts, include:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Investigating the effect of this compound on the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines would be a critical step.

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a key role in inflammation.

  • Nrf2 Signaling Pathway: This pathway is the primary regulator of the antioxidant response. Determining if this compound can activate Nrf2 and induce the expression of antioxidant enzymes would provide a mechanism for its potential antioxidant effects.

Conclusion and Future Directions

This compound stands as a compound of interest within the rich phytochemical landscape of Primula species. While its presence is well-documented, its specific biological activities remain an open area for research. The information and protocols provided in this guide offer a foundation for researchers to embark on a systematic investigation of this compound. Future studies should prioritize the isolation of pure this compound to conduct a thorough evaluation of its anti-inflammatory, antimicrobial, and antioxidant properties. Elucidating its mechanism of action and identifying its molecular targets will be crucial for understanding its potential therapeutic applications and for unlocking the full pharmacological potential of this intriguing natural product.

References

The Phenolic Glycoside Primverin: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primverin, a phenolic glycoside, is a notable secondary metabolite found within the plant kingdom, particularly within the genus Primula. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, distribution within plant tissues, and quantitative analysis. Detailed experimental protocols for the extraction and quantification of this compound are presented to facilitate further research and development. Furthermore, a putative biosynthetic pathway for this compound is proposed based on established metabolic routes of related phenolic compounds. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in perennial herbaceous plants of the Primula genus, commonly known as primroses. The primary documented sources of this compound are the roots of Primula veris (cowslip) and Primula elatior (oxlip).[1][2][3] It often co-occurs with a structurally similar phenolic glycoside, primulaverin.

The distribution of this compound within the plant is highly specific. Extensive analysis has revealed that this compound is localized almost exclusively in the underground organs, namely the roots and rhizomes, of these Primula species.[1][2][3] Studies have consistently failed to detect this compound in the aerial parts of the plants, such as the flowers and leaves.

Quantitative Distribution

Quantitative analyses have demonstrated significant variation in this compound content between different Primula species and even between different populations of the same species. A key finding is that the concentration of this compound, along with primulaverin, is substantially higher in the roots of Primula veris compared to Primula elatior, with some studies reporting a tenfold difference.[1][2][3] The total content of these phenolic glycosides in Primula roots can be as high as 2.3%.[1]

The following table summarizes the quantitative data on this compound content in the roots of Primula veris and Primula elatior from published studies.

Plant SpeciesPlant PartCompoundConcentration (% of dry weight)Analytical MethodReference
Primula verisRootsThis compound0.64 - 1.42HPLC-UVMüller et al., 2006
Primula verisRootsThis compound & Primulaverin~10x higher than P. elatiorHPLC-DADBączek et al., 2017
Primula elatiorRootsThis compound & PrimulaverinLower than P. verisHPLC-DADBączek et al., 2017
Primula speciesRootsThis compound & Primulaverinup to 2.3Not specifiedEMA, cited in Bączek et al., 2017

Experimental Protocols

Extraction of this compound from Primula Roots

This protocol is based on the method described by Müller et al. (2006) for the extraction of phenolic glycosides and saponins from Primula roots.

Materials:

  • Dried and powdered roots of Primula veris or Primula elatior

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh accurately approximately 1.0 g of the dried, powdered root material into a suitable flask.

  • Add 10.0 mL of 50% (v/v) aqueous methanol.

  • Extract the sample in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a 10.0 mL volumetric flask.

  • Bring the solution to volume with 50% aqueous methanol.

  • Prior to HPLC analysis, filter the extract through a 0.45 µm syringe filter.

G cluster_extraction This compound Extraction Workflow start Start: Dried & Powdered Primula Root Sample extraction Ultrasonic Extraction (15 min) with 50% Methanol start->extraction centrifugation Centrifugation (3000 rpm, 10 min) extraction->centrifugation collection Collect Supernatant centrifugation->collection filtration Syringe Filtration (0.45 µm) collection->filtration end End: Extract for HPLC Analysis filtration->end

Caption: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is adapted from Müller et al. (2006).

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Synergi 4µ Fusion-RP 80Å, 250 x 4.6 mm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-90% B

    • 35-40 min: 90% B

    • 40-45 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Quantification:

  • Prepare a stock solution of a this compound reference standard of known concentration in 50% methanol.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.

  • Plot the peak area of this compound against the concentration to obtain a linear regression.

  • Inject the prepared sample extracts and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in Primula species. However, based on the biosynthesis of other plant phenolic glycosides, a putative pathway can be proposed. The pathway likely involves the synthesis of the aglycone, methyl 5-methoxysalicylate, followed by a two-step glycosylation to attach the primverose sugar moiety.

Putative Biosynthetic Pathway
  • Formation of the Aglycone (Methyl 5-methoxysalicylate): Salicylic acid is a well-known plant phenolic compound synthesized via the shikimate pathway. It is proposed that salicylic acid undergoes methoxylation at the C5 position, followed by methylation of the carboxyl group to form methyl 5-methoxysalicylate.

  • Glycosylation: The formation of the disaccharide primverose (D-xylose-(β1→6)-D-glucose) likely occurs as an activated UDP-sugar, UDP-primverose. A specific UDP-glycosyltransferase (UGT) then catalyzes the transfer of the primverose moiety to the hydroxyl group of methyl 5-methoxysalicylate, forming this compound.

G cluster_biosynthesis Putative Biosynthesis of this compound chorismate Chorismate (from Shikimate Pathway) isochorismate Isochorismate chorismate->isochorismate ICS salicylic_acid Salicylic Acid isochorismate->salicylic_acid IPL (putative) hydroxy_sa 5-Hydroxysalicylic Acid salicylic_acid->hydroxy_sa Hydroxylase methoxy_sa 5-Methoxysalicylic Acid hydroxy_sa->methoxy_sa O-Methyltransferase methyl_methoxy_sa Methyl 5-methoxysalicylate (Aglycone) methoxy_sa->methyl_methoxy_sa Carboxyl Methyltransferase This compound This compound methyl_methoxy_sa->this compound udp_glucose UDP-Glucose udp_primverose UDP-Primverose udp_glucose->udp_primverose udp_xylose UDP-Xylose udp_xylose->udp_primverose udp_primverose->this compound UGT

Caption: A putative biosynthetic pathway for this compound.

Future Perspectives

While significant progress has been made in understanding the distribution and analysis of this compound, further research is warranted in several areas. The complete elucidation of the biosynthetic pathway, including the identification and characterization of the enzymes involved, would be a major advancement. Investigating the potential pharmacological activities of pure this compound is another crucial area for future exploration, which could pave the way for its development as a therapeutic agent. Furthermore, exploring the ecological role of this compound in Primula species could provide valuable insights into plant-environment interactions.

Conclusion

This compound is a characteristic phenolic glycoside of Primula roots, with notably high concentrations in Primula veris. Standardized methods for its extraction and quantification are available, facilitating further research. While its biosynthetic pathway is not yet fully understood, a putative route provides a framework for future investigation. This technical guide consolidates the current knowledge on this compound, offering a foundation for researchers and professionals in the fields of natural products and drug development.

References

Primverin and Primulaverin in Primula veris Roots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenolic glycosides primverin and primulaverin found in the roots of Primula veris L. (cowslip). It consolidates quantitative data, details experimental protocols for extraction and analysis, and visualizes key processes and relationships to support research and development in phytochemistry and pharmacology.

Introduction

Primula veris L., commonly known as cowslip, is a medicinal plant with a long history of use in traditional European medicine. Its roots are particularly valued for their expectorant properties, which are largely attributed to the presence of triterpenoid saponins and phenolic glycosides.[1] Among these, this compound and primulaverin are characteristic compounds of P. veris and P. elatior underground organs.[1][2] These two phenolic glycosides are notable for their contribution to the plant's bioactivity and are often used as chemical markers for the identification and quality control of Primula species.[1][3]

This guide focuses on the current scientific understanding of this compound and primulaverin in P. veris roots, presenting key data and methodologies for their study.

Quantitative Analysis of this compound and Primulaverin

The concentration of this compound and primulaverin in Primula veris roots can vary based on factors such as geographic location, environmental conditions, and plant age. Several studies have quantified these compounds, providing valuable data for researchers. The content of primulaverin is generally observed to be higher than that of primeverin.[4]

Table 1: Quantitative Data of this compound and Primulaverin in Primula veris Roots

Plant MaterialCompoundConcentration (mg/g DW)Analytical MethodReference
Soil-grown roots (1.5-year-old)Primulaverin10.23UPLC-MS/MSGodefroid et al., 2023[5][6]
Soil-grown roots (1.5-year-old)Primeverin0.28UPLC-MS/MSGodefroid et al., 2023[5][6]
In vitro adventitious roots (22 °C)Primulaverin9.71UPLC-MS/MSGodefroid et al., 2023[5][6]
In vitro adventitious roots (22 °C)Primeverin0.09UPLC-MS/MSGodefroid et al., 2023[5][6]
Wild-growing P. veris rootsThis compound1.73 ± 0.16HPLC-DADBączek et al., 2017[1]
Wild-growing P. veris rootsPrimulaverinNot specified individuallyHPLC-DADBączek et al., 2017[1]

Table 2: Comparison of this compound and Primulaverin Content in P. veris and P. elatior Roots

SpeciesCompoundRelative ContentReference
Primula verisThis compound & Primulaverin~10 times higherBączek et al., 2017[1][3][7]
Primula elatiorThis compound & PrimulaverinLowerBączek et al., 2017[1][3][7]

Experimental Protocols

Accurate quantification and characterization of this compound and primulaverin rely on robust experimental protocols. The following sections detail methodologies cited in the literature for the extraction and analysis of these compounds from Primula veris roots.

Extraction of this compound and Primulaverin

A common method for the extraction of phenolic glycosides and saponins from P. veris roots is based on the protocol described by Müller et al. and adapted by subsequent researchers.

  • Plant Material Preparation: Air-dry the Primula veris roots in the shade and then grind them into a fine powder.

  • Extraction Solvent: A solution of 50% (v/v) aqueous methanol is an effective solvent for the extraction of both saponins and phenolic glycosides.

  • Extraction Procedure:

    • Weigh approximately 125 mg of the powdered root material.

    • Place the powder in a suitable vessel and add 10 mL of 50% (v/v) aqueous methanol.

    • Sonicate the mixture at room temperature for 10 minutes.

    • Centrifuge the mixture for 10 minutes at 3000 rpm to pellet the solid material.

    • Collect the supernatant.

    • Repeat the extraction process (steps 2-5) four more times with fresh solvent.

    • Combine all the supernatants in a 50 mL volumetric flask.

    • Fill the flask to the 50 mL mark with 50% (v/v) aqueous methanol.

    • Filter the final extract through a 0.45 µm syringe filter before HPLC or UPLC analysis.

Analytical Methodology: HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of this compound and primulaverin.

  • Instrumentation: A standard HPLC system equipped with a DAD detector.

  • Column: A C18 reversed-phase column is suitable for the separation of these phenolic compounds.

  • Mobile Phase: A binary gradient of deionized water (acidified to pH 3 with phosphoric acid) as mobile phase A and acetonitrile as mobile phase B.

  • Gradient Program:

    • 0.01 min: 18% B

    • 2.50 min: 20% B

    • 2.51 min: 95% B

    • 3.50 min: 95% B

    • 3.54 min: 18% B

    • 5.00 min: Stop

  • Flow Rate: 1.3 mL/min.

  • Oven Temperature: 32°C.

  • Injection Volume: 1 µL.

  • Detection Wavelengths:

    • This compound: 254 nm

    • Primulaverin: 300 nm

  • Quantification: Peak areas are compared to those of certified reference standards of this compound and primulaverin.

Analytical Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity and selectivity for the analysis of these compounds.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters Acquity HSS T3 column (1.8 µm, 100 mm × 2.1 mm).

  • Column Temperature: 40°C.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Mass Spectrometry Detection: Performed on a Waters Xevo TQMS instrument. The specific mass transitions for this compound and primulaverin would be monitored in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

Visualizations

The following diagrams illustrate the experimental workflow for analyzing this compound and primulaverin, and the logical relationship between these compounds and their biological context.

experimental_workflow start Start: Primula veris Root Collection prep Sample Preparation: Air-drying and Grinding start->prep extraction Ultrasonic Extraction (50% Methanol) prep->extraction centrifugation Centrifugation (3000 rpm, 10 min) extraction->centrifugation supernatant Combine Supernatants centrifugation->supernatant filtration Filtration (0.45 µm) supernatant->filtration analysis Instrumental Analysis filtration->analysis hplc HPLC-DAD analysis->hplc Separation & Detection uplc UPLC-MS/MS analysis->uplc High-resolution Separation & Detection quantification Data Analysis and Quantification hplc->quantification uplc->quantification end End: Report Generation quantification->end

Experimental workflow for the analysis of this compound and primulaverin.

logical_relationship plant Primula veris Roots compounds Phenolic Glycosides plant->compounds This compound This compound compounds->this compound contains primulaverin Primulaverin compounds->primulaverin contains activity Biological Activities compounds->activity contribute to enzyme Primverase (degradation upon storage) This compound->enzyme primulaverin->enzyme expectorant Expectorant activity->expectorant antimicrobial Antimicrobial activity->antimicrobial anti_inflammatory Anti-inflammatory activity->anti_inflammatory

Logical relationship of this compound and primulaverin in P. veris roots.

Biosynthesis and Signaling Pathways

Detailed biosynthetic pathways for this compound and primulaverin in Primula veris have not been fully elucidated in the currently available literature. As phenolic glycosides, their biosynthesis likely involves the phenylpropanoid pathway to generate the phenolic acid core, followed by glycosylation steps. The specific enzymes responsible for the formation of the primeverose sugar moiety and its attachment to the phenolic aglycones are yet to be characterized.

Similarly, specific signaling pathways directly modulated by this compound and primulaverin are not well-defined. Their contribution to the overall pharmacological effects of Primula veris root extracts, such as the expectorant action, is recognized, but the precise molecular mechanisms remain an area for further investigation. The expectorant activity of saponin-rich extracts is thought to be mediated by reflex stimulation of the bronchial mucous glands via the gastric mucosa.[2]

Conclusion

This compound and primulaverin are key phenolic glycosides in the roots of Primula veris, serving as important markers for quality assessment and contributing to the plant's medicinal properties. This guide has provided a summary of the quantitative data available, detailed experimental protocols for their extraction and analysis, and visual representations of the analytical workflow and their biological context. Further research is warranted to fully elucidate the biosynthetic pathways of these compounds and their specific mechanisms of action, which will be invaluable for the development of new phytopharmaceuticals.

References

The Pharmacological Potential of Primverin Glycoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The query for "Primverin glycoside" often leads to a point of confusion with "Pristimerin," a quinonemethide triterpenoid. While this compound is a phenolic glycoside found in Primula species, the extensive body of research on potent anticancer and anti-inflammatory activities, including detailed signaling pathways, predominantly pertains to Pristimerin. This guide will first address the known properties of this compound and then provide an in-depth analysis of Pristimerin, which aligns with the detailed technical requirements of the query.

Part 1: this compound Glycoside

This compound is a phenolic glycoside primarily found in the roots of Primula veris (cowslip) and Primula elatior (oxlip).[1][2][3] It, along with primulaverin, is a characteristic compound of the underground organs of these plants and contributes to the specific odor of the raw material that emerges during the drying process.[1]

Biological Activities of Primula Extracts Containing this compound

Extracts from Primula species, which contain this compound, have been traditionally used in herbal medicine.[1][4] The pharmacological activities attributed to these extracts are varied:

  • Expectorant and Secretolytic: The primary use of Primula root extracts is for respiratory ailments, acting as an expectorant to help clear mucus from the airways.[4][5] This activity is largely attributed to the triterpene saponins present in the extracts.[4][5]

  • Anti-inflammatory: Primula veris extracts have demonstrated anti-inflammatory properties in studies.[6][7] The flavonoids and phenolic compounds in the extracts are thought to contribute to this effect.[1][2]

  • Antioxidant and Antimicrobial: Phenolic compounds present in Primula flowers and roots are associated with antioxidant and antimicrobial properties.[1][2]

While this compound is a component of these bioactive extracts, there is limited research on the specific pharmacological activities of isolated this compound. It is often considered a useful chemical marker for the identification and evaluation of Primula species.[1]

Extraction and Analysis of this compound

The extraction and analysis of this compound from Primula species are typically performed using chromatographic methods.

Extraction Protocol: A general protocol for the extraction of phenolic compounds, including this compound, from Primula roots involves the following steps:

  • Sample Preparation: Air-dried and ground roots of Primula veris are used as the starting material.[5]

  • Extraction: The powdered root material is successively extracted with solvents of increasing polarity, such as chloroform followed by methanol.[5]

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound.

  • Column: A Synergi 4µm Fusion RP 80A column is often used.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.025% trifluoroacetic acid (TFA) in water and 5% acetonitrile in methanol can be employed.[3]

  • Detection: UV detection at 210 nm is suitable for the analysis of phenolic glycosides like this compound.[3]

Part 2: Pristimerin: A Potent Bioactive Compound

Pristimerin is a quinonemethide triterpenoid isolated from plants of the Celastraceae and Hippocrateaceae families.[8] It has garnered significant attention for its potent anticancer and anti-inflammatory properties.[8][9][10] Its mechanism of action involves the modulation of multiple pro-survival signaling pathways.[9][10][11]

Anticancer Potential of Pristimerin

Pristimerin exhibits strong antiproliferative and apoptosis-inducing activity in a wide range of cancer cell lines.[1][9]

Data Presentation: Cytotoxicity of Pristimerin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pristimerin in various human cancer cell lines.

Cancer Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
HCT-116Colon Carcinoma481.22 ± 0.25[12]
SW-620Colon Carcinoma481.04 ± 0.17[12]
COLO-205Colon Carcinoma480.84 ± 0.14[12]
OVCAR-5Ovarian Carcinoma72~1.25[9]
MDAH-2774Ovarian Carcinoma72~1.25[9]
MiaPaCa-2Pancreatic Cancer72~0.625[13]
Panc-1Pancreatic Cancer72~1.25[13]
CAL-27Oral Squamous Cell Carcinoma720.70[14]
SCC-25Oral Squamous Cell Carcinoma720.73[14]
Key Signaling Pathways Modulated by Pristimerin

Pristimerin exerts its anticancer effects by targeting several critical signaling pathways.[15]

  • NF-κB Pathway: Pristimerin inhibits the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation.[15][16] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[9][11]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[8][17] Pristimerin has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting downstream signaling that promotes cancer progression.[8][9][11]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[10] Pristimerin can modulate the activity of key components of this pathway, such as ERK, JNK, and p38, often leading to the induction of apoptosis.[10]

  • Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is common in many cancers.[8] Pristimerin can suppress this pathway, leading to reduced cancer cell proliferation and survival.[8][18]

Visualization of Signaling Pathways

Pristimerin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Akt_mTOR PI3K/Akt/mTOR Pathway Pristimerin_NFkB Pristimerin IKK IKK Pristimerin_NFkB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Gene_Transcription Gene Transcription (Bcl-2, Survivin) NFkB_nucleus->Gene_Transcription Activates Apoptosis_Inhibition Apoptosis Inhibition Gene_Transcription->Apoptosis_Inhibition Pristimerin_Akt Pristimerin PI3K PI3K Pristimerin_Akt->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Pristimerin's Inhibition of Pro-Survival Signaling Pathways.
Experimental Protocols

Detailed methodologies are crucial for the investigation of Pristimerin's pharmacological potential.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed tumor cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9][12][13]

  • Treatment: Replace the medium with fresh medium containing various concentrations of Pristimerin (e.g., 0.1 to 10 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[12][14]

  • Reagent Incubation: Add MTS or MTT reagent to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).[12][14]

  • Data Acquisition: For MTT assays, dissolve the formazan crystals in DMSO.[12] Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT) using a microplate reader.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Pristimerin for a specified time (e.g., 20-24 hours).[9]

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cells with Pristimerin, then lyse the cells in RIPA buffer to extract total protein.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[19][20]

  • SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[19][20]

    • Incubate the membrane with a primary antibody specific to the protein of interest.[19][20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19][20]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Visualization of Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: Cancer Cell Culture treatment Treatment with Pristimerin (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_changes Analyze Protein Level Changes (e.g., p-Akt, NF-κB) western_blot->protein_changes conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_changes->conclusion

References

An In-Depth Technical Guide on the Discovery and Isolation of Primverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and isolation of Primverin, a phenolic glycoside found in the roots of Primula species. It details the initial discovery by Goris and Mascré in 1911, outlining the historical methods of isolation. The guide also presents modern analytical techniques for the quantification of this compound and summarizes its known physicochemical properties. While the biological activities of Primula extracts are well-documented, specific signaling pathways for this compound remain largely unexplored. This document aims to be a foundational resource for researchers interested in the phytochemical and potential pharmacological properties of this compound.

Introduction

This compound is a naturally occurring phenolic glycoside predominantly found in the underground organs of various Primula species, such as Primula veris (cowslip) and Primula elatior (oxlip).[1][2] It is a disaccharide glycoside, meaning it is composed of a non-sugar aglycone part and a two-sugar glycone moiety. The presence and concentration of this compound, along with a related compound Primulaverin, are considered chemotaxonomic markers for distinguishing between different species within the Primula genus.[1][2] This guide delves into the historical context of its discovery and the evolution of its isolation and analytical methodologies.

History of Discovery

The discovery of this compound dates back to 1911 by the French researchers A. Goris and M. Mascré. Their pioneering work, published in the Comptes Rendus de l'Académie des Sciences, marked the first identification and isolation of this novel glycoside from the roots of Primula officinalis (a synonym for Primula veris). At the time, the study of plant constituents was a burgeoning field, and the isolation of new glycosides was a significant scientific achievement. Goris and Mascré, through meticulous chemical analysis typical of the early 20th century, were able to separate and characterize this previously unknown compound, which they named "primvèrine".

Physicochemical Properties

This compound is a complex molecule with the following key physicochemical properties:

PropertyValueSource
Molecular Formula C₂₀H₂₈O₁₃[3]
Molecular Weight 476.4 g/mol [3]
IUPAC Name methyl 4-methoxy-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy]benzoate[3]
Appearance Crystalline solid (in purified form)Inferred from historical texts
Solubility Soluble in water and ethanolInferred from isolation protocols

Experimental Protocols

Historical Isolation Protocol (Goris and Mascré, 1911 - Inferred)

The original method employed by Goris and Mascré for the isolation of this compound from the roots of Primula veris can be inferred from historical chemical practices of the era. This multi-step process involved extraction, purification through precipitation, and subsequent isolation.

Objective: To isolate this compound from the roots of Primula veris.

Materials:

  • Dried and powdered roots of Primula veris

  • Ethanol (90-95%)

  • Lead acetate solution

  • Hydrogen sulfide gas

  • Distilled water

  • Filtration apparatus

  • Evaporation apparatus (e.g., water bath)

Methodology:

  • Extraction: The powdered root material was exhaustively extracted with hot ethanol (90-95%) to dissolve the glycosides and other alcohol-soluble components.

  • Clarification: The ethanolic extract was concentrated, and then treated with a solution of lead acetate. This step was crucial for precipitating tannins, gums, and other impurities, a common clarification technique in early phytochemistry.

  • Removal of Excess Lead: The filtrate, containing the this compound, was then treated with a stream of hydrogen sulfide gas. This resulted in the precipitation of excess lead as lead sulfide, which was subsequently removed by filtration.

  • Crystallization: The purified filtrate was then concentrated, likely under reduced pressure or gentle heating, to induce the crystallization of this compound. The resulting crystals were then collected.

Historical_Isolation_Workflow Start Dried and Powdered Primula veris Roots Extraction Hot Ethanol Extraction Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration of Ethanolic Extract Filtration1->Concentration1 Precipitation Addition of Lead Acetate Solution Concentration1->Precipitation Filtration2 Filtration to Remove Precipitated Impurities Precipitation->Filtration2 H2S_Treatment Treatment with Hydrogen Sulfide Gas Filtration2->H2S_Treatment Filtration3 Filtration to Remove Lead Sulfide H2S_Treatment->Filtration3 Concentration2 Concentration of Purified Filtrate Filtration3->Concentration2 Crystallization Crystallization Concentration2->Crystallization End Isolated This compound Crystals Crystallization->End

Historical workflow for the isolation of this compound.

Modern Isolation and Quantification Protocol (HPLC)

Contemporary methods for the analysis of this compound rely on high-performance liquid chromatography (HPLC), which offers high resolution, sensitivity, and quantification capabilities.

Objective: To separate and quantify this compound in Primula root extracts.

Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound analytical standard

  • Methanol (for extraction)

  • Syringe filters (0.45 µm)

Methodology:

  • Sample Preparation:

    • Air-dry and finely powder the root material of Primula species.

    • Extract a known weight of the powdered material with methanol (e.g., 10 mL of methanol per 1 g of sample) using sonication or reflux extraction.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous phase (A) and gradually increasing the organic phase (B). A typical gradient might be:

      • 0-20 min: 10-40% B

      • 20-25 min: 40-80% B

      • 25-30 min: 80-10% B (column re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: DAD detection at a wavelength of 254 nm.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

    • Inject the prepared sample extracts into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by relating the peak area to the calibration curve.

Modern_Analysis_Workflow Start Powdered Primula Root Sample Extraction Methanol Extraction (Sonication/Reflux) Start->Extraction Filtration Filtration (0.45 µm syringe filter) Extraction->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification End This compound Concentration Data Quantification->End

Modern workflow for the analysis of this compound.

Quantitative Data

Recent studies utilizing modern analytical techniques have quantified the concentration of this compound in the roots of different Primula species. The content can vary significantly between species.

Primula SpeciesThis compound Content (mg/100g dry weight)Source
Primula veris1183.32[1]
Primula elatior110.31[1]

These findings highlight that Primula veris is a significantly richer source of this compound compared to Primula elatior.[1]

Biological Activity and Signaling Pathways

Extracts from Primula species, which contain this compound, have been traditionally used for their expectorant and anti-inflammatory properties.[1] However, to date, there is a notable lack of specific research into the biological activities and signaling pathways directly attributable to isolated this compound. While the pharmacological effects of the crude extracts are well-documented, the precise molecular mechanisms and the specific contribution of this compound to these effects remain an area for future investigation. No specific signaling pathways involving this compound have been elucidated in the scientific literature.

Conclusion

This compound, a phenolic glycoside discovered over a century ago, remains a compound of interest in the field of phytochemistry. From the classical chemical isolation methods of the early 20th century to the sophisticated chromatographic techniques of today, the study of this compound has evolved significantly. While its chemical properties and distribution are well-characterized, a significant gap exists in our understanding of its specific biological functions and molecular targets. This technical guide provides a solid foundation for researchers and drug development professionals, summarizing the current knowledge and highlighting the opportunities for future research into the pharmacological potential of this intriguing natural product.

References

A Technical Guide to Primverin: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phenolic glycoside Primverin. This document provides a detailed overview of its chemical properties, experimental protocols for its extraction, and a discussion of its potential biological activities and associated signaling pathways.

Core Chemical and Physical Data

This compound is a naturally occurring phenolic glycoside found in plants of the Primula genus. It is an isomer of Primulaverin, and both are often found in the roots of Primula veris and Primula elatior. The quantitative data for this compound and its isomer are summarized below for easy comparison.

PropertyThis compoundPrimulaverin
CAS Number 154-60-9154-61-0
Molecular Formula C₂₀H₂₈O₁₃C₂₀H₂₈O₁₃
Molecular Weight 476.4 g/mol 476.4 g/mol
Synonyms PrimeverinPrimulaveroside

Experimental Protocols

Extraction of this compound from Primula Roots

This protocol provides a detailed methodology for the extraction and isolation of this compound from the roots of Primula veris or Primula elatior.

Materials:

  • Dried and powdered roots of Primula veris or Primula elatior

  • Methanol (MeOH)

  • Chloroform

  • Deionized water

  • Rotary evaporator

  • Chromatography column (Silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Initial Extraction:

    • Air-dried and ground roots of the Primula species are subjected to successive extractions, first with chloroform and then with methanol.[1]

    • This initial step helps in the removal of less polar compounds.

  • Methanol Extraction:

    • The plant material is then extracted with methanol to isolate the phenolic glycosides, including this compound.[1]

  • Purification:

    • The methanolic extract is concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is then subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of chloroform and methanol to separate the different fractions.

  • Isolation and Identification:

    • Fractions containing this compound are identified using Thin Layer Chromatography (TLC).

    • Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

    • The identity and purity of the isolated this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A liquid chromatography method suitable for the simultaneous determination of saponins and phenolic glycosides, including this compound and primulaverin, has been described.[2][3] This method utilizes a Synergi 4µm Fusion RP 80A column with a mobile phase of 0.025% TFA in water and 5% acetonitrile in methanol.[3] Phenolic glycosides are monitored by UV detection at 210 nm.[3]

Biosynthesis of this compound

The exact biosynthetic pathway of this compound has not been fully elucidated. However, as a phenolic glycoside, its biosynthesis is understood to originate from the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant natural products.

The proposed pathway involves the formation of a phenolic aglycone, which is then glycosylated to form the final this compound molecule. The sugar moiety is typically derived from UDP-sugars.

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H Shikimate_Pathway_Products Shikimate_Pathway_Products p-Coumaric_Acid->Shikimate_Pathway_Products Various Enzymes Glycosylation Glycosylation Shikimate_Pathway_Products->Glycosylation This compound This compound Glycosylation->this compound Glycosyltransferase

Caption: A conceptual diagram of the proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

This compound, often in conjunction with other compounds from Primula extracts, is associated with several biological activities, most notably as an expectorant and antioxidant.[4] The secretolytic and expectorant activity of Primula species is primarily attributed to the presence of saponins, though phenolic glycosides like this compound may also contribute.[1]

The precise mechanism of action and the specific signaling pathways modulated by pure this compound are not yet well-defined in scientific literature. However, many phenolic compounds are known to exert their effects through various mechanisms, including the modulation of inflammatory pathways and antioxidant defense systems. For instance, some phenolic compounds are known to influence pathways involving nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs).

The expectorant action of Primula root extracts is thought to involve irritation of the gastric mucosa, which reflexively increases bronchial secretion.

Expectorant Action Workflow Oral_Administration Oral_Administration Gastric_Mucosa_Irritation Gastric_Mucosa_Irritation Oral_Administration->Gastric_Mucosa_Irritation Vagal_Afferent_Stimulation Vagal_Afferent_Stimulation Gastric_Mucosa_Irritation->Vagal_Afferent_Stimulation Increased_Bronchial_Secretion Increased_Bronchial_Secretion Vagal_Afferent_Stimulation->Increased_Bronchial_Secretion Expectorant_Effect Expectorant_Effect Increased_Bronchial_Secretion->Expectorant_Effect

Caption: A workflow diagram illustrating the proposed mechanism of expectorant action.

Further research is required to delineate the specific molecular targets and signaling cascades directly affected by this compound, which will be crucial for its potential development as a therapeutic agent.

References

Spectroscopic Analysis of Primverin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Primverin

This compound is a glycoside found in plants of the Primula genus, such as Primula veris. Its chemical structure consists of a phenolic aglycone linked to a primeverose sugar moiety. Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of such natural products, ensuring their purity and quality for research and potential drug development applications.

Spectroscopic Data (Predicted and Expected Ranges)

Due to the absence of specific experimental data in the conducted search, the following tables summarize the expected chemical shifts and absorption bands for the functional groups present in this compound based on established principles of spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aglycone Moiety
Aromatic Protons6.0 - 8.0100 - 160
Methoxy Protons (-OCH₃)3.7 - 4.055 - 65
Carbonyl Carbon (Ester)-165 - 175
Primeverose Moiety
Anomeric Protons4.5 - 5.595 - 105
Sugar Protons3.0 - 4.560 - 85

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (phenolic & sugar)Stretching3500 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (ester)Stretching1750 - 1735
C=C (aromatic)Stretching1600 - 1450
C-O (ether, ester, alcohol)Stretching1300 - 1000

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

Solvent Expected λmax (nm) Chromophore
Methanol/Ethanol250 - 290Phenolic ring
300 - 350Extended conjugation (possible)

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a natural product like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a pure sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-5 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-10 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of dry this compound with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a non-volatile oil, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Processing: Use a solvent-filled cuvette as a blank to record the baseline. The absorbance spectrum of the sample is then recorded.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Generalized Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (e.g., HPLC, LC-MS) Isolation->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purity->NMR IR IR Spectroscopy (FTIR) Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis NMR_Data NMR Data Processing & Interpretation NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data UV_Vis_Data UV-Vis Spectrum Analysis UV_Vis->UV_Vis_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: Generalized workflow for the isolation, spectroscopic analysis, and structural elucidation of this compound.

Methodological & Application

Application Note: Quantification of Primverin using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Primverin. This compound, a phenolic glycoside, is a significant bioactive compound found in various plant species, notably in the roots of Primula species. The described method is sensitive, accurate, and precise, making it suitable for quality control of raw plant materials, extracts, and finished products, as well as for various research applications in phytochemistry and drug development.

Introduction

This compound (Figure 1) is a naturally occurring phenolic glycoside with potential biological activities. Accurate and reliable quantification of this compound is crucial for the standardization of herbal products and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a robust and widely accessible analytical technique for this purpose. This method allows for the separation of this compound from a complex sample matrix and its quantification based on UV absorbance.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound) Molecular Formula: C₂₀H₂₈O₁₃ Molar Mass: 476.43 g/mol

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, sonicator, and centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid (reagent grade).

  • This compound analytical standard (≥98.0% purity).

Chromatographic Conditions

A summary of the optimized HPLC-DAD conditions is presented in Table 1.

Table 1: HPLC-DAD Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Deionized water with 0.1% phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.3 mL/min
Injection Volume 1 µL
Column Temperature 32°C
Detection Wavelength 254 nm

Table 2: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.018218
2.508020
2.51595
3.50595
3.548218
5.008218

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., Primula roots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.

    • Add 20 mL of 70% ethanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Method Validation Summary

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 1 - 100
Precision (RSD%) < 2%
Accuracy (Recovery %) 95% - 105%
Limit of Detection (LOD) (µg/mL) 8.09
Limit of Quantification (LOQ) (µg/mL) 25.92

Results and Discussion

A representative chromatogram of a this compound standard is shown in Figure 2. The peak for this compound is well-resolved with a retention time of approximately 3.3 minutes under the described chromatographic conditions. The DAD spectrum of the this compound peak showed a maximum absorption at 254 nm, confirming the identity of the compound.

(Placeholder for a representative chromatogram image) Figure 2: Representative HPLC-DAD chromatogram of a this compound standard (e.g., 50 µg/mL).

The calibration curve for this compound showed excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method was demonstrated by the low relative standard deviation (RSD) values (<2%) for both intra-day and inter-day measurements. The accuracy, determined by a recovery study, was found to be within the acceptable range of 95-105%.

Conclusion

The HPLC-DAD method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound in various samples, particularly from plant matrices. The method is straightforward and can be readily implemented in a quality control or research laboratory setting.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Extraction (e.g., 70% Ethanol, Sonication) sample_prep->extraction filtration Filtration (0.45 µm Syringe Filter) extraction->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_analysis->separation detection Diode Array Detection (254 nm) separation->detection data_processing Data Processing & Quantification detection->data_processing calibration Calibration Curve Construction (Standard Solutions) data_processing->calibration quantification Quantification of this compound (Peak Area Integration) data_processing->quantification calibration->quantification report Result Reporting quantification->report

Caption: Workflow for this compound Quantification by HPLC-DAD.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primverin and its isomer, primulaverin, are phenolic glycosides found in the roots of Primula species, such as Primula veris (cowslip) and Primula elatior (oxlip). These compounds are of interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. Accurate and reliable analytical methods are essential for the identification, quantification, and characterization of these glycosides in plant extracts and other biological matrices.

This document provides detailed application notes and protocols for the analysis of this compound and related glycosides using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are based on established analytical techniques and provide a framework for the qualitative and quantitative analysis of these compounds.

Experimental Protocols

Sample Preparation from Primula Root Material

This protocol describes the extraction of this compound and related glycosides from dried and powdered Primula root material.

Materials:

  • Dried and powdered Primula veris or Primula elatior root

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 100 mg of the dried, powdered root material into a microcentrifuge tube.

  • Add 1 mL of 50% aqueous methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis.

G sample Dried, Powdered Primula Root extraction Add 50% Methanol & Vortex sample->extraction sonication Ultrasonic Bath (30 min) extraction->sonication centrifugation Centrifuge (10,000 x g, 10 min) sonication->centrifugation filtration Filter Supernatant (0.22 µm Syringe Filter) centrifugation->filtration analysis LC-MS Analysis filtration->analysis

Figure 1. Sample preparation workflow.
Liquid Chromatography (LC) Method

This method is suitable for the separation of this compound, primulaverin, and other related phenolic glycosides.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

  • Column: Synergi 4µm Fusion-RP 80A, 250 x 4.6 mm

  • Mobile Phase A: 0.025% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 5% Acetonitrile in Methanol

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

Mass Spectrometry (MS) Method

This method utilizes Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode for the detection of this compound and related glycosides.[1]

Instrumentation:

  • Mass spectrometer equipped with an APCI source

MS Conditions:

  • Ionization Mode: Negative Ion APCI

  • Scan Mode: Full Scan (m/z 100-1000) for qualitative analysis; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Nebulizer Gas (N₂): 60 psi

  • Vaporizer Temperature: 400 °C

  • Drying Gas (N₂) Flow: 5 L/min

  • Drying Gas Temperature: 350 °C

  • Capillary Voltage: 3500 V

  • Corona Current: 4.0 µA

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS analysis of this compound and primulaverin.

CompoundRetention Time (min)Precursor Ion [M-H]⁻ (m/z)Product Ion (Aglycone) (m/z)
This compound~15-20475.1183.0
Primulaverin~15-20475.1183.0

Note: Retention times are estimates and may vary depending on the specific LC system and conditions.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The following table provides typical acceptance criteria for method validation.[1]

ParameterAcceptance Criteria
Repeatability (RSD%)≤ 4.5%
Intra-day Precision (RSD%)≤ 5.0%
Inter-day Precision (RSD%)≤ 5.0%
Accuracy (Recovery %)≥ 97.1%
Limit of Detection (LOD)≤ 22 ng (UV), ≤ 38 ng (ELSD)

Signaling Pathways and Logical Relationships

Proposed Fragmentation Pathway of this compound/Primulaverin

In negative ion mode APCI-MS/MS, the primary fragmentation of this compound and primulaverin involves the cleavage of the O-glycosidic bond. This results in the neutral loss of the primeverose sugar moiety (a disaccharide composed of glucose and xylose) and the formation of the deprotonated aglycone ion.

G cluster_0 This compound / Primulaverin cluster_1 Deprotonated Molecule cluster_2 Fragmentation cluster_3 Neutral Loss cluster_4 Product Ion Primverin_structure precursor [M-H]⁻ m/z 475.1 fragmentation Cleavage of O-glycosidic bond precursor->fragmentation Collision-Induced Dissociation (CID) neutral_loss Loss of Primeverose (-294 Da) fragmentation->neutral_loss product_ion Aglycone Fragment [M-H-294]⁻ m/z 181.0 fragmentation->product_ion

Figure 2. Proposed fragmentation pathway.
LC-MS/MS Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and related glycosides.

G start Sample Preparation lc Liquid Chromatography (Separation) start->lc ms Mass Spectrometry (Ionization & Detection) lc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms data Data Acquisition & Processing msms->data quant Quantification data->quant qual Qualitative Analysis data->qual

Figure 3. LC-MS/MS experimental workflow.

Conclusion

The protocols and data presented in this application note provide a robust starting point for the LC-MS analysis of this compound and related glycosides. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the quantitative data and proposed fragmentation pathways, will aid researchers in the successful identification and quantification of these compounds. For specific applications, further optimization of the described methods may be necessary to achieve desired performance characteristics.

References

Application Notes and Protocols for the Extraction of Primverin from Primula elatior Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and quantification of primverin from the roots of Primula elatior (Oxlip). The protocols are based on established methodologies for the isolation of phenolic glycosides from plant materials.

Introduction

Primula elatior, commonly known as the oxlip, is a medicinal plant that has been traditionally used for its expectorant and anti-inflammatory properties.[1] The roots of P. elatior are a source of various bioactive compounds, including triterpenoid saponins and phenolic glycosides. Among the phenolic glycosides, this compound is a characteristic compound found in the underground organs of this plant.[2][3][4] This document outlines the procedures for the extraction, purification, and quantification of this compound, and summarizes the available quantitative data.

Data Presentation

The content of this compound and the related compound primulaverin in the roots of Primula elatior and for comparison in Primula veris is presented below. It is noteworthy that the concentration of these phenolic glycosides is significantly lower in P. elatior compared to P. veris.[1][2][4]

Table 1: Content of this compound and Primulaverin in Primula spp. Roots

CompoundPlant SpeciesContent (mg/100 g Dry Weight)Reference
This compoundPrimula elatior11.23 ± 2.15Bączek et al., 2017[2]
PrimulaverinPrimula elatior1.89 ± 0.38Bączek et al., 2017[2]
This compoundPrimula veris102.81 ± 19.83Bączek et al., 2017[2]
PrimulaverinPrimula veris22.11 ± 4.25Bączek et al., 2017[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Primula elatior Roots

This protocol describes a general method for the extraction of this compound from dried and powdered P. elatior roots using methanol.

Materials and Reagents:

  • Dried roots of Primula elatior

  • Methanol (analytical grade)

  • Grinder or mill

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Plant Material Preparation:

    • Wash the collected roots of Primula elatior thoroughly with water to remove soil and debris.

    • Dry the roots at 40°C until a constant weight is achieved.[2]

    • Grind the dried roots into a fine powder using a grinder or mill.

  • Extraction:

    • Weigh 1.000 g of the powdered root material.

    • Add 100 ml of methanol to the powdered sample.[5]

    • Agitate the mixture for a specified period (e.g., 24 hours) at room temperature using a shaker or sonicate for a shorter duration (e.g., 3 x 15 minutes).

    • Alternatively, 50% aqueous methanol can be used as the extraction solvent, which has been shown to be effective for both saponins and phenolic glycosides.[3]

  • Filtration and Concentration:

    • Filter the extract through filter paper to separate the solid plant material from the liquid extract.

    • Collect the filtrate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

  • Storage:

    • Store the crude extract in a tightly sealed container at -20°C until further purification and analysis.

Protocol 2: Tentative Purification of this compound from Crude Extract

This protocol outlines a plausible multi-step chromatographic procedure for the purification of this compound from the crude methanolic extract, based on general methods for phenolic glycoside isolation.

Materials and Reagents:

  • Crude methanolic extract of P. elatior roots

  • Silica gel for column chromatography (60-120 mesh)

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (HPLC grade)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a gradient of hexane to ethyl acetate to methanol).

    • Collect fractions of the eluate using a fraction collector.

    • Monitor the fractions by TLC, spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., ethyl acetate:methanol:water).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that contain the compound of interest (this compound) based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation):

    • Concentrate the pooled fractions from the silica gel column.

    • Prepare a Sephadex LH-20 column by swelling the resin in methanol and packing it into a glass column.

    • Load the concentrated sample onto the Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect fractions and monitor them by TLC as described previously.

    • Pool the fractions containing purified this compound.

  • Purity Assessment:

    • Assess the purity of the final pooled fractions using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

Protocol 3: Quantification of this compound using HPLC-DAD

This protocol is adapted from the validated method by Bączek et al. (2017) for the quantification of this compound in Primula root extracts.[2]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • A typical gradient might be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm for this compound.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Prepare the methanolic extract of P. elatior roots as described in Protocol 1.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject the calibration standards and the sample extract into the HPLC system.

    • Record the chromatograms.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

    • Express the final content as mg of this compound per 100 g of dry weight of the root material.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Quantification p1 Collection of Primula elatior Roots p2 Washing and Drying (40°C) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Methanol Extraction p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 pu1 Crude Methanolic Extract e3->pu1 pu2 Silica Gel Column Chromatography pu1->pu2 pu3 Fraction Collection and TLC Analysis pu2->pu3 pu4 Pooling of this compound-rich Fractions pu3->pu4 pu5 Sephadex LH-20 Column Chromatography pu4->pu5 pu6 Final Fraction Pooling pu5->pu6 a1 Purified this compound pu6->a1 a2 HPLC-DAD Analysis a1->a2 a3 Quantification a2->a3

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Components in Primula elatior Root Extracts

Component_Relationship cluster_plant Primula elatior Roots cluster_extract Crude Methanolic Extract cluster_compounds Major Compound Classes cluster_phenolics Specific Phenolic Glycosides plant Dried and Powdered Roots extract Complex Mixture of Phytochemicals plant->extract saponins Triterpenoid Saponins extract->saponins phenolics Phenolic Glycosides extract->phenolics others Other Metabolites extract->others This compound This compound (Target Compound) phenolics->this compound primulaverin Primulaverin phenolics->primulaverin

Caption: Chemical composition hierarchy of Primula elatior root extract.

Biological Activity and Signaling Pathways

The pharmacological activities of Primula elatior root extracts, such as their expectorant and anti-inflammatory effects, are generally attributed to the synergistic action of their various constituents, particularly triterpenoid saponins and flavonoids.[1]

Currently, there is a significant lack of research on the specific biological activities and signaling pathways of isolated this compound. Most studies have focused on the entire extract of Primula species. Therefore, the direct contribution of this compound to the overall pharmacological profile of P. elatior root extracts remains to be elucidated. Future research should focus on isolating sufficient quantities of pure this compound to conduct comprehensive in vitro and in vivo studies to determine its specific pharmacological effects and to identify any associated molecular targets and signaling pathways.

References

Application Note and Protocol: Isolation of Pure Primverin Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Primverin, a phenolic glycoside, from plant sources, primarily targeting species of the Primula genus.

Introduction

This compound (C₂₀H₂₈O₁₃) is a naturally occurring phenolic glycoside found in various plants, notably in the roots of Primula veris (cowslip) and Primula elatior (oxlip).[1][2][3] As a bioactive compound, pure this compound is essential for various research applications, including pharmacological studies, as a reference standard for analytical method development, and in drug discovery pipelines. This protocol outlines a robust methodology for the extraction, purification, and characterization of high-purity this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₈O₁₃[4][5]
Molar Mass 476.42 g/mol [5]
Melting Point 206°C[4]
Appearance Crystalline powder[6]
Solubility Soluble in ethanol and dichloromethane; sparingly soluble in water.[6]
Storage Condition 2-8°C[4]

Experimental Protocol

The isolation of pure this compound is a multi-step process involving extraction from plant material followed by several chromatographic purification stages.

Plant Material Preparation
  • Source: Use the dried and powdered roots of Primula veris, which have been reported to contain higher concentrations of this compound compared to other plant parts.[2][3]

  • Grinding: Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

  • Storage: Store the powdered plant material in a cool, dark, and dry place to prevent degradation of the target compound.

Extraction

Several extraction solvents have been shown to be effective. An efficient method utilizes aqueous methanol with ultrasonication.

  • Maceration & Ultrasonication:

    • Weigh approximately 100 g of the powdered root material.

    • Suspend the powder in 500 mL of 50% (v/v) aqueous methanol.

    • Sonicate the mixture for 15 minutes at room temperature.[1]

    • Repeat the sonication step five times.[1]

    • Alternatively, for dried material, 70% ethanol can be used as the extraction solvent.[7][8]

  • Filtration:

    • After extraction, centrifuge the mixture (e.g., 10 min at 3000 rpm) and filter the supernatant through Whatman No. 1 filter paper to remove solid plant debris.[1]

    • Combine the supernatants from all extraction cycles.

  • Solvent Evaporation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification

A multi-step chromatographic approach is necessary to achieve high purity.

3.3.1. Solid-Phase Extraction (SPE) - Initial Cleanup

  • Column: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by deionized water.

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water with a small percentage of methanol) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove highly polar impurities.

  • Elution: Elute the fraction containing this compound with an increasing concentration of methanol in water. Collect the fractions.

3.3.2. Medium-Pressure Liquid Chromatography (MPLC) - Fractionation

  • Stationary Phase: Normal-phase silica gel.

  • Mobile Phase: A gradient of chloroform and methanol is often effective for separating phenolic glycosides.

  • Procedure:

    • Pool and concentrate the this compound-rich fractions from SPE.

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the MPLC column.

    • Elute with the mobile phase gradient, collecting fractions.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

3.3.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Polishing

  • Column: A preparative C18 column (e.g., Synergi 4µm Fusion-RP 80Å).[9]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.025%) to improve peak shape.[9]

  • Procedure:

    • Combine and concentrate the this compound-containing fractions from the MPLC step.

    • Dissolve the concentrate in the initial mobile phase for HPLC.

    • Inject the sample onto the preparative RP-HPLC system.

    • Collect the peak corresponding to this compound based on the retention time of a standard (if available) or by subsequent analytical confirmation.

  • Desalting and Lyophilization:

    • Desalt the collected pure fraction if TFA was used in the mobile phase.

    • Lyophilize the final solution to obtain pure, solid this compound.

Analytical Characterization

The purity and identity of the isolated this compound should be confirmed using appropriate analytical techniques.

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeTypical ParametersReference
HPLC-DAD Purity assessment and quantificationColumn: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm.[2][10]
LC-MS Molecular weight confirmation and structural informationNegative ion mode is often used for phenolic glycosides.[1][9]
NMR (¹H, ¹³C) Unambiguous structure elucidation[1][11]

Workflow and Signaling Pathway Diagrams

Workflow for this compound Isolation

Primverin_Isolation_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product cluster_analysis 5. Quality Control plant_material Dried Primula veris Roots powdered_material Grinding to Fine Powder plant_material->powdered_material extraction Ultrasonic Extraction (50% Aqueous Methanol) powdered_material->extraction filtration Filtration & Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration spe Solid-Phase Extraction (SPE) (C18 Cartridge) concentration->spe mplc Medium-Pressure Liquid Chromatography (MPLC) spe->mplc prep_hplc Preparative RP-HPLC mplc->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization pure_this compound Pure this compound Standard lyophilization->pure_this compound analysis Purity & Identity Confirmation (HPLC-DAD, LC-MS, NMR) pure_this compound->analysis

References

Application Notes & Protocols: Utilizing Primverin for Primula Species Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The accurate identification of plant species is a critical aspect of research, drug development, and the quality control of herbal medicinal products. Within the genus Primula, which encompasses over 500 species, differentiation can be challenging due to morphological similarities.[1] This document provides detailed application notes and protocols for the use of the phenolic glycoside primverin as a chemical marker to reliably distinguish between different Primula species, with a particular focus on Primula veris L. and Primula elatior (L.) Hill.

This compound, along with the related compound primulaverin, is predominantly localized in the underground organs (roots) of these plants.[2][3] Notably, the concentration of these glycosides varies significantly between species, making them excellent candidates for chemotaxonomic differentiation.[2][3] Specifically, the roots of Primula veris contain a substantially higher concentration of this compound and primulaverin, approximately ten times greater than that found in Primula elatior.[2][3] This significant quantitative difference forms the basis of the identification method outlined below. In contrast, the flowers of these species do not contain this compound or primulaverin, but other compounds like hyperoside can be used for differentiation in floral tissues.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound content in the roots of Primula veris and Primula elatior, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: this compound Content in Primula Species Roots

SpeciesPlant PartThis compound Content (mg/100g DW)Reference
Primula veris L.RootsSignificantly Higher[2][3]
Primula elatior (L.) HillRootsApprox. 10x Lower than P. veris[2][3]

DW: Dry Weight

Experimental Protocols

This section details the recommended protocols for the extraction and quantification of this compound from Primula root samples.

Sample Preparation and Extraction

This protocol is based on established methods for the extraction of phenolic compounds from Primula species.

Materials:

  • Dried root material of Primula species

  • Methanol (HPLC grade)

  • Deionized water

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Protocol:

  • Grinding: Grind the dried root material to a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered root material into a suitable flask.

    • Add 20 mL of methanol.

    • Perform extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC analysis.

HPLC-DAD Quantification of this compound

This protocol outlines the conditions for the chromatographic separation and quantification of this compound.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 25% B

    • 25-30 min: Isocratic at 25% B

    • 30-35 min: Linear gradient from 25% to 10% B

    • 35-40 min: Isocratic at 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm for this compound

Calibration:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification plant_material Primula Root Material grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification of this compound data_processing->quantification comparison Comparison of this compound Content quantification->comparison species_id Species Identification (P. veris vs. P. elatior) comparison->species_id

Caption: Workflow for Primula species identification using this compound.

logical_relationship cluster_primula Primula Species cluster_marker Chemical Marker cluster_concentration Concentration p_veris Primula veris This compound This compound (in roots) p_veris->this compound p_elatior Primula elatior p_elatior->this compound high_conc High This compound->high_conc in P. veris low_conc Low This compound->low_conc in P. elatior

Caption: Logical relationship of this compound content in Primula species.

Disclaimer: These protocols provide a general framework. Optimization of extraction and chromatographic conditions may be necessary depending on the specific instrumentation and laboratory conditions. It is recommended to use certified reference standards for accurate quantification.

References

In Vitro Assays to Determine Primverin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for a panel of in vitro assays to evaluate the potential bioactivities of primverin, a phenolic glycoside found in plants of the Primula genus. Based on existing literature on Primula extracts, the most promising areas for investigation are this compound's antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.

Antioxidant Activity Assays

Application Note

Introduction: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This compound, as a phenolic glycoside, is a strong candidate for possessing antioxidant capabilities. The following protocols outline three common and robust in vitro assays to quantify the antioxidant potential of this compound.[1][2][3]

Principle of the Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A greater decrease in absorbance indicates higher radical scavenging activity.[2][3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay evaluates the ability of a substance to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. This decolorization is measured spectrophotometrically and is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.[1][4]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to act as a reducing agent. At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the total reducing power of the antioxidant.[1]

Expected Outcomes: The antioxidant activity will be quantified and compared to standard antioxidants. For DPPH and ABTS assays, the results are typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the radicals. For the FRAP assay, the results are expressed as ferric reducing ability in equivalence to a standard antioxidant like Trolox.

Data Presentation: Antioxidant Activity
AssayParameterThis compoundPositive Control
DPPH Radical ScavengingIC50 (µg/mL)To be determinedAscorbic Acid: Expected Value
ABTS Radical ScavengingIC50 (µg/mL)To be determinedTrolox: Expected Value
Ferric Reducing Antioxidant Power (FRAP)µM Trolox Equivalents/mgTo be determinedN/A
Experimental Protocols

a) DPPH Radical Scavenging Assay

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (analytical grade)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include wells for a positive control (ascorbic acid) and a blank (methanol without this compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.

b) ABTS Radical Scavenging Assay

  • Materials:

    • This compound

    • ABTS

    • Potassium persulfate

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare various concentrations of this compound and the Trolox standard.

    • Add 10 µL of each this compound dilution or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging and the IC50 value as in the DPPH assay.

c) Ferric Reducing Antioxidant Power (FRAP) Assay

  • Materials:

    • This compound

    • FRAP reagent (300 mM acetate buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; 20 mM FeCl₃·6H₂O)

    • Trolox (standard)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP solution to 37°C.

    • Add 20 µL of this compound dilutions to 180 µL of the FRAP working solution in a 96-well plate.

    • Prepare a standard curve using various concentrations of Trolox.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value from the Trolox standard curve and express as µM Trolox equivalents per mg of this compound.

Anti-inflammatory Activity Assays

Application Note

Introduction: Extracts from Primula veris have been reported to possess anti-inflammatory properties.[5] It is therefore pertinent to investigate whether this compound contributes to this activity. The following in vitro assays are designed to assess the anti-inflammatory potential of this compound by examining its effects on key inflammatory pathways and mediators.

Principle of the Assays:

  • Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce high levels of nitric oxide (NO), a pro-inflammatory mediator. This assay quantifies the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells, a commonly used model for inflammation studies.[6]

  • Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay: Prostaglandins are key mediators of inflammation and are synthesized by COX enzymes. This assay determines the ability of this compound to inhibit the activity of the constitutive (COX-1) and inducible (COX-2) isoforms of the enzyme, providing insights into its mechanism of action and potential for gastrointestinal side effects.[7][8]

  • Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6): Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. This assay measures the effect of this compound on the secretion of these cytokines from LPS-stimulated macrophages using the highly sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][9]

Expected Outcomes: The anti-inflammatory activity will be determined by the IC50 values for NO production inhibition and COX enzyme inhibition. The effect on cytokine production will be expressed as the percentage of inhibition at various concentrations of this compound.

Data Presentation: Anti-inflammatory Activity
AssayParameterThis compoundPositive Control
NO Production InhibitionIC50 (µM)To be determinedL-NAME: Expected Value
COX-1 InhibitionIC50 (µM)To be determinedIbuprofen: Expected Value
COX-2 InhibitionIC50 (µM)To be determinedCelecoxib: Expected Value
TNF-α Production% Inhibition at X µMTo be determinedDexamethasone: Expected Value
IL-6 Production% Inhibition at X µMTo be determinedDexamethasone: Expected Value
Experimental Protocols

a) Inhibition of Nitric Oxide (NO) Production

  • Materials:

    • This compound

    • RAW 264.7 macrophage cell line

    • DMEM medium with 10% FBS

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate (1x10⁵ cells/well) and incubate overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of supernatant and mix with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

    • Perform an MTT assay to assess cell viability and rule out cytotoxicity.

b) COX-1 and COX-2 Inhibition Assay

  • Materials:

    • This compound

    • COX-1/COX-2 inhibitor screening assay kit (commercially available)

    • Celecoxib and Ibuprofen (positive controls)

  • Procedure:

    • Follow the protocol provided with the commercial assay kit.

    • This typically involves incubating the COX-1 or COX-2 enzyme with this compound at various concentrations in the presence of arachidonic acid.

    • The product of the enzymatic reaction (prostaglandin) is then quantified using a colorimetric or fluorometric method.

    • Calculate the percentage of inhibition and determine the IC50 values.

c) Inhibition of Pro-inflammatory Cytokine Production

  • Materials:

    • Supernatants from this compound-treated, LPS-stimulated RAW 264.7 cells

    • ELISA kits for mouse TNF-α and IL-6

  • Procedure:

    • Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions.

    • Quantify the cytokine concentrations using the standard curves provided in the kits.

    • Calculate the percentage of inhibition of cytokine production compared to the LPS-only treated cells.

Cytotoxic/Anticancer Activity Assay

Application Note

Introduction: Many plant-derived compounds exhibit cytotoxic activity against cancer cells, making them valuable leads for anticancer drug discovery. The MTT assay is a fundamental, high-throughput screening method to assess the effect of a compound on cell viability and proliferation.[10][11] This protocol details the use of the MTT assay to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.

Principle of the Assay: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified by dissolving it and measuring the absorbance, is directly proportional to the number of living cells. A reduction in formazan production indicates cytotoxicity.[12]

Expected Outcomes: The cytotoxic effect will be expressed as the IC50 value, representing the concentration of this compound that inhibits the growth of the cancer cells by 50%. A selectivity index (IC50 in normal cells / IC50 in cancer cells) can also be calculated to assess cancer cell-specific toxicity.

Data Presentation: Cytotoxic Activity
Cell LineIC50 (µM) - this compoundIC50 (µM) - Doxorubicin (Positive Control)
HeLa (Cervical Cancer)To be determinedExpected Value
MCF-7 (Breast Cancer)To be determinedExpected Value
A549 (Lung Cancer)To be determinedExpected Value
HEK293 (Normal Kidney)To be determinedExpected Value
Experimental Protocol
  • Materials:

    • This compound

    • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

    • Appropriate cell culture media and FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • Doxorubicin (positive control)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Antimicrobial Activity Assay

Application Note

Introduction: With the rise of antimicrobial resistance, there is a continuous need for new antimicrobial agents. Natural products are a historically rich source of such compounds. Extracts of Primula species have been noted for their antimicrobial properties.[13] This protocol describes the use of the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against representative pathogenic bacteria and fungi.

Principle of the Assay: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The assay is performed in a 96-well microplate, allowing for the simultaneous testing of multiple concentrations.

Expected Outcomes: The antimicrobial activity will be reported as the MIC value (in µg/mL) for each tested microorganism. A lower MIC value indicates greater antimicrobial potency.

Data Presentation: Antimicrobial Activity
MicroorganismMIC (µg/mL) - this compoundMIC (µg/mL) - Positive Control
Staphylococcus aureus (Gram-positive)To be determinedGentamicin: Expected Value
Escherichia coli (Gram-negative)To be determinedGentamicin: Expected Value
Candida albicans (Fungus)To be determinedAmphotericin B: Expected Value
Experimental Protocol
  • Materials:

    • This compound

    • Bacterial strains (S. aureus, E. coli) and a fungal strain (C. albicans)

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

    • Gentamicin and Amphotericin B (positive controls)

    • 96-well microplates

  • Procedure:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, perform two-fold serial dilutions of this compound in the appropriate broth.

    • Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it to the final concentration.

    • Add the inoculum to each well.

    • Include a growth control (inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).

    • Determine the MIC by visual inspection as the lowest concentration of this compound with no visible microbial growth.

Visualizations

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Outcome a This compound Stock Solution b Serial Dilutions a->b c Antioxidant b->c d Anti-inflammatory b->d e Cytotoxicity b->e f Antimicrobial b->f g IC50 / MIC Determination c->g d->g e->g f->g h Bioactivity Profile g->h

Caption: General workflow for the in vitro bioactivity screening of this compound.

Signaling Pathway: NF-κB in Inflammation

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Potential Inhibition

Caption: Potential inhibition of the pro-inflammatory NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Synthesis of Primverin Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primverin, a phenolic glycoside found in plants of the Primula genus, has garnered interest for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] To explore and optimize these activities for therapeutic applications, the synthesis of a diverse library of this compound derivatives is essential for conducting comprehensive structure-activity relationship (SAR) studies. These studies are crucial in identifying the key structural motifs responsible for the compound's efficacy and in designing new derivatives with enhanced potency and selectivity.[2][3][4]

This document provides detailed application notes and protocols for the hypothetical synthesis of this compound derivatives and subsequent SAR analysis. The proposed modifications focus on the phenolic hydroxyl group, the sugar moiety, and the aglycone structure to investigate their influence on biological activity.

Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying three key regions of the molecule: the phenolic hydroxyl group, the sugar moiety, and the aglycone. A generalized synthetic workflow is presented below.

Synthesis_Workflow This compound This compound Protection Protection of Sugar Hydroxyls This compound->Protection Modification Modification of Phenolic -OH (Acylation, Alkylation, etc.) Protection->Modification Sugar_Modification Modification of Sugar Moiety (e.g., Deoxygenation, Acylation) Protection->Sugar_Modification Deprotection Deprotection of Sugar Hydroxyls Modification->Deprotection Aglycone_Modification Modification of Aglycone (e.g., via Heck, Suzuki coupling) Modification->Aglycone_Modification Derivative_A Derivative Set A (Phenolic Modification) Deprotection->Derivative_A Derivative_B Derivative Set B (Aglycone Modification) Aglycone_Modification->Derivative_B Derivative_C Derivative Set C (Sugar Modification) Sugar_Modification->Derivative_C

A generalized workflow for the synthesis of this compound derivatives.
Protocol 1: Selective Acylation of the Phenolic Hydroxyl Group

This protocol describes a general method for the acylation of the phenolic hydroxyl group of this compound, a common strategy to modify the lipophilicity and electronic properties of phenolic compounds.[5][6][7]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acetyl chloride (or other acyl chlorides/anhydrides)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Protection of Sugar Hydroxyls (Optional but Recommended): To ensure selective acylation of the phenolic hydroxyl group, the hydroxyl groups on the sugar moiety should be protected. A common method is peracetylation using acetic anhydride and pyridine.

  • Acylation Reaction:

    • Dissolve the protected this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 equivalents) to the solution.

    • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Deprotection:

    • If the sugar hydroxyls were protected, deprotect them using a suitable method, such as Zemplén deacetylation (sodium methoxide in methanol).

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial to understand how different structural modifications impact the biological activity of this compound derivatives. A hypothetical series of derivatives and their corresponding biological data are presented below to illustrate this concept.

Hypothetical Biological Activities of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of this compound derivatives tested for their antibacterial activity against Staphylococcus aureus and their cytotoxic activity against a human cancer cell line (e.g., HeLa).

CompoundR1 (Phenolic Position)R2 (Sugar Modification)Aglycone ModificationAntibacterial MIC (µg/mL)Cytotoxicity IC50 (µM)
This compound -OH-OHNone128>100
PD-01 -OCH3-OHNone6485.2
PD-02 -OCOCH3-OHNone3255.6
PD-03 -OH-OAcNone256>100
PD-04 -OHDeoxyNone6472.1
PD-05 -OH-OHBromination at C5'1625.3
PD-06 -OCOCH3-OHBromination at C5'812.8

Interpretation of Hypothetical SAR Data:

  • Modification of the Phenolic Hydroxyl Group: Acetylation of the phenolic hydroxyl group (PD-02) appears to enhance both antibacterial and cytotoxic activities compared to the parent compound and the methylated analog (PD-01). This suggests that modifying the electronic properties and lipophilicity at this position is a promising strategy.

  • Modification of the Sugar Moiety: Acetylation of the sugar hydroxyls (PD-03) leads to a decrease in antibacterial activity, indicating that free hydroxyl groups on the sugar are likely important for this activity. Deoxygenation of a sugar hydroxyl (PD-04) shows a modest improvement in activity.

  • Modification of the Aglycone: Introduction of a bromine atom on the aglycone (PD-05) significantly improves both activities.

  • Combined Modifications: The combination of an acetylated phenolic hydroxyl and a brominated aglycone (PD-06) results in the most potent derivative in this hypothetical series, suggesting a synergistic effect of these modifications.

Experimental Protocols for Biological Assays

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the MIC of the synthesized this compound derivatives against a bacterial strain like Staphylococcus aureus.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strain (S. aureus, e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in MHB overnight at 37 °C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Signaling Pathway Modulation

Phenolic compounds are known to modulate various intracellular signaling pathways, which can be the basis of their therapeutic effects.[8][9][10] Based on the known activities of structurally related phenolic glycosides, this compound derivatives with anti-inflammatory activity could potentially modulate the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB_complex NF-κB (p50/p65) NFkB_p50 p50 NFkB_p65 p65 DNA DNA NFkB_complex->DNA Translocates & Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Transcription Primverin_Derivative This compound Derivative Primverin_Derivative->IKK Inhibits

Hypothetical modulation of the NF-κB signaling pathway by a this compound derivative.

The diagram illustrates a potential mechanism where a this compound derivative inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Conclusion

The synthesis and evaluation of this compound derivatives present a promising avenue for the discovery of novel therapeutic agents. The protocols and hypothetical data presented in these application notes provide a framework for researchers to design and execute comprehensive SAR studies. By systematically modifying the structure of this compound and assessing the biological activities of the resulting derivatives, it is possible to identify compounds with enhanced potency and selectivity, paving the way for the development of new drugs for a variety of diseases.

References

Application Notes and Protocols: Primverin in Phytopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primverin is a phenolic glycoside found predominantly in the roots of Primula species, most notably Primula veris (cowslip).[1][2][3] It, along with a related compound primulaverin, is a key phytochemical marker used in the quality control and standardization of Primula root extracts, which are utilized in traditional and modern phytopharmaceuticals for their secretolytic and expectorant properties.[1][3][4] While much of the therapeutic activity of Primula extracts is attributed to a complex mixture of compounds, including saponins and other phenolics, this compound is a significant component that likely contributes to the overall pharmacological profile.[1][4][5] These application notes provide a comprehensive overview of the current knowledge on this compound and detail protocols for its extraction, quantification, and potential bioactivity assessment in a phytopharmaceutical context.

Physicochemical Properties and Quantitative Data

This compound's concentration can vary significantly between different Primula species, making it a useful chemotaxonomic marker.[3] Primula veris roots have been found to contain a substantially higher concentration of this compound compared to Primula elatior.[3]

Table 1: Quantitative Analysis of this compound in Primula veris Roots

Plant MaterialAnalytical MethodThis compound Concentration (mg/g Dry Weight)Reference
Primula veris subsp. veris roots (soil-grown)HPLC0.28[6]
Primula veris subsp. veris roots (in vitro adventitious culture, 22°C)HPLC0.09[6]
Primula veris rootsLC-MS6.4 - 14.2 (0.64% - 1.42%)[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Primula veris Roots for Phytochemical Analysis

This protocol is adapted from methodologies for the phytochemical analysis of Primula veris roots.[4]

Materials:

  • Dried and powdered roots of Primula veris

  • Methanol (HPLC grade)

  • Chloroform (analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper and funnel

  • Volumetric flasks

Procedure:

  • Maceration and Extraction:

    • Weigh approximately 10 g of dried, powdered Primula veris root material.

    • Successively extract the plant material with chloroform and then with methanol. For the methanol extraction, which will contain this compound, add 100 mL of methanol to the plant material.

    • Macerate for 24 hours at room temperature with occasional shaking.

    • Filter the extract through filter paper to separate the plant debris.

    • Collect the methanol filtrate.

  • Concentration:

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.

    • The resulting crude extract can be used for further purification or analysis.

  • Alternative Ultrasound-Assisted Extraction for Quantitative Analysis:

    • Weigh approximately 125 mg of dried and powdered P. veris roots.

    • Place the sample in a centrifuge tube and add 10 mL of 50% (v/v) aqueous methanol.

    • Sonicate in an ultrasonic bath for 10 minutes at room temperature.

    • Centrifuge the mixture for 10 minutes at 3000 rpm.

    • Collect the supernatant.

    • Repeat the extraction process four more times with fresh solvent.

    • Combine all the supernatants in a 50 mL volumetric flask and adjust the volume with 50% (v/v) aqueous methanol.

    • Filter the final solution through a 0.45 µm filter before HPLC analysis.[4]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the simultaneous determination of phenolic glycosides and saponins in Primula species.[1]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A Synergi 4µm Fusion-RP 80A column or equivalent C18 column.

  • Mobile Phase:

    • Solvent A: 0.025% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 5% Acetonitrile in methanol.

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm for this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis:

    • Inject the prepared sample extract (from Protocol 1) and the calibration standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Bioactivity of this compound-Containing Extracts

While research on isolated this compound is limited, extracts of Primula veris, which are rich in this compound, have demonstrated notable biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[5] Extracts of Primula veris flowers and leaves, which also contain a variety of phenolic compounds, have shown significant antioxidant potential.[5] It is plausible that this compound contributes to this activity.

Table 2: Antioxidant Capacity of Primula veris Flower Extracts

AssayAntioxidant CapacityReference
DPPH Radical Scavenging ActivityDose-dependent inhibition[7]
CUPRAC3.08 - 3.22 µmol Trolox equivalent/g DW[7]
Anti-inflammatory Activity

Primula species have been traditionally used for inflammatory conditions.[3] Modern studies on Primula veris extracts have shown anti-inflammatory effects, suggesting a potential role for its constituent compounds, including this compound.

Signaling Pathways: A Hypothetical Framework

Direct evidence for this compound's interaction with specific signaling pathways is currently unavailable. However, based on the known anti-inflammatory and antioxidant activities of other phenolic glycosides, a hypothetical mechanism of action can be proposed. Phenolic compounds often exert their effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: This pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

MAPK Pathway: This cascade of protein kinases plays a crucial role in cellular responses to external stimuli, including stress and inflammation. The activation of MAPKs can lead to the activation of transcription factors that regulate the expression of inflammatory mediators.

It is hypothesized that this compound, as a phenolic glycoside, may contribute to the anti-inflammatory effects of Primula extracts by inhibiting the activation of the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory molecules. Further research with isolated this compound is necessary to validate this hypothesis.

Visualizations

experimental_workflow cluster_extraction Extraction & Preparation cluster_analysis Analysis & Quantification cluster_bioactivity Bioactivity Assessment plant_material Dried Primula veris Roots extraction Methanol Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc antioxidant_assay Antioxidant Assays (e.g., DPPH) crude_extract->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Assays (e.g., NO inhibition) crude_extract->anti_inflammatory_assay quantification Quantification of this compound hplc->quantification

Caption: Experimental workflow for the extraction, analysis, and bioactivity assessment of this compound from Primula veris roots.

hypothetical_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response stimulus e.g., LPS, Cytokines MAPKKK MAPKKK stimulus->MAPKKK IKK IKK stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) MAPK->pro_inflammatory_genes IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->pro_inflammatory_genes This compound This compound This compound->MAPKKK Hypothesized Inhibition This compound->IKK Hypothesized Inhibition

Caption: Hypothetical mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

Conclusion and Future Directions

This compound is an important phytochemical marker for the quality assessment of Primula veris root extracts. While extracts containing this compound exhibit promising antioxidant and anti-inflammatory activities, there is a clear need for further research to elucidate the specific pharmacological effects of isolated this compound. Future studies should focus on the purification of this compound to a high degree and subsequent in-depth investigation of its bioactivity and mechanism of action, particularly its potential to modulate key inflammatory signaling pathways. Such research will be invaluable for fully understanding the therapeutic potential of this compound in phytopharmaceutical drug development.

References

Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of Primverin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Primverin is a phenolic glycoside naturally occurring in plant species such as Primula veris and Primula elatior.[1][2] As with many natural products, a thorough evaluation of its biological activities, including its potential cytotoxicity, is essential for any therapeutic consideration. Cytotoxicity is a key parameter in drug discovery, indicating a compound's ability to cause cell damage or death.[3] This document provides a comprehensive set of protocols for assessing the cytotoxic effects of this compound using a multi-assay, tiered approach. This strategy allows for an initial screening of cytotoxic activity followed by a more detailed investigation into the potential mechanisms of cell death.[4]

The recommended workflow begins with broad assessments of metabolic viability and membrane integrity, followed by specific assays to detect apoptosis, a form of programmed cell death.[5] This multi-parametric approach provides a more complete and reliable profile of a compound's cytotoxic potential than any single assay alone.[4]

Overall Experimental Workflow

A logical progression of assays is recommended to efficiently characterize the cytotoxic profile of this compound. The workflow begins with primary screening assays to determine if this compound affects cell viability. Positive results can then be followed by secondary, more mechanistic assays to understand how the compound induces cell death.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Cell Cultures (e.g., Cancer Cell Line) B Treat with this compound (Dose-Response & Time-Course) A->B C MTT Assay (Metabolic Activity) B->C D LDH Release Assay (Membrane Integrity) B->D E Determine IC50 & % Cytotoxicity C->E D->E F Is Cytotoxicity Observed? E->F G Annexin V / PI Staining (Apoptosis Detection) F->G Yes H Caspase Activity Assay (Apoptosis Pathway) G->H I Mechanism of Cell Death (Apoptosis vs. Necrosis) H->I

References

Application Notes and Protocols for the Development of Analytical Standards for Primverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primverin (C₂₀H₂₈O₁₃) is a phenolic glycoside found in plants of the Primula genus, commonly known as primroses. As interest in the therapeutic potential of natural compounds grows, the need for well-characterized analytical standards is paramount for accurate quantification, quality control, and pharmacological studies. These application notes provide a comprehensive guide to the development of this compound as an analytical standard, including protocols for its isolation and purification, a validated quantitative High-Performance Liquid Chromatography (HPLC) method, and stability testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an analytical standard.

PropertyValue
Molecular Formula C₂₀H₂₈O₁₃
Molar Mass 476.43 g/mol
Melting Point 206 °C
Appearance Neat
Storage Condition 2-8°C

Isolation and Purification of this compound from Primula veris

The following protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound from the roots of Primula veris to achieve the high purity required for an analytical standard.

Experimental Protocol: Isolation and Purification

a) Extraction:

  • Air-dry and finely powder the roots of Primula veris.

  • Perform exhaustive maceration of the powdered plant material with methanol at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

b) Solid-Phase Extraction (SPE) for initial cleanup:

  • Condition a normal-phase SPE cartridge (e.g., silica-based) with a non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the SPE cartridge.

  • Wash the cartridge with solvents of increasing polarity to remove non-polar and highly polar impurities.

  • Elute the fraction containing phenolic glycosides with a moderately polar solvent system (e.g., a mixture of dichloromethane and methanol).

c) Medium-Pressure Liquid Chromatography (MPLC) for fractionation:

  • Pack a normal-phase MPLC column with silica gel.

  • Apply the enriched fraction from SPE to the column.

  • Elute with a step or linear gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify fractions containing this compound.

d) Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification:

  • Pool the this compound-rich fractions from MPLC and concentrate.

  • Perform final purification on a reversed-phase preparative HPLC column (e.g., C18).

  • Use a mobile phase of water and acetonitrile (or methanol) with a shallow gradient to achieve high resolution.

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure and lyophilize to obtain high-purity this compound.

  • Characterize the purified compound using spectroscopic methods (NMR, MS) to confirm its identity and assess its purity.

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Primula veris roots maceration Maceration with Methanol plant_material->maceration crude_extract Crude Methanolic Extract maceration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe mplc Medium-Pressure Liquid Chromatography (MPLC) spe->mplc prep_hplc Preparative HPLC mplc->prep_hplc pure_this compound High-Purity this compound prep_hplc->pure_this compound G cluster_pathway Anti-Inflammatory Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase This compound This compound This compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation ikb_nfkb ikb->ikb_nfkb ikb->ikb_nfkb Degradation nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation dna DNA nfkb_nucleus->dna pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) dna->pro_inflammatory_genes Transcription

Troubleshooting & Optimization

Improving Primverin extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Primverin from plant material, primarily targeting the roots of Primula species.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction, offering step-by-step solutions to improve yield and purity.

Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Answer:

Low crude extract yield is a frequent challenge in natural product extraction. Several factors related to the plant material, solvent selection, and extraction method can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Improper Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency.

    • Solution: Ensure the Primula roots are thoroughly dried to a constant weight and then finely ground into a uniform powder. This increases the surface area for solvent penetration and enhances the diffusion of this compound out of the plant cells.[1][2]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for effectively solubilizing this compound, a phenolic glycoside.

    • Solution: this compound is more soluble in polar solvents. Aqueous methanol or ethanol solutions are generally effective.[3] A study on Primula veris showed that for dried material, 70% ethanol was a highly effective solvent for extracting polyphenolic compounds.[4][5] It is advisable to test a range of solvent polarities (e.g., different ratios of ethanol/water or methanol/water) to find the optimal system for your specific plant material.[1]

  • Inefficient Extraction Method: Traditional methods like simple maceration can be time-consuming and result in lower yields.[6]

    • Solution: Consider employing more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can reduce extraction time and increase yield by disrupting plant cell walls and enhancing mass transfer.[4][6]

  • Inadequate Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to completely submerge the plant material, leading to incomplete extraction.

    • Solution: Increase the solvent-to-solid ratio to ensure the entire plant material is in contact with the solvent, creating a sufficient concentration gradient for diffusion.[2] Ratios of 1:10 or 1:20 (w/v) are common starting points for maceration.[1]

Question 2: The yield of pure this compound is low after purification, even with a good crude extract yield. What could be the problem?

Answer:

A significant loss of the target compound during purification often points towards degradation of this compound or inefficiencies in the purification protocol.

Potential Causes and Solutions:

  • Thermal Degradation: Phenolic glycosides like this compound can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.[1][7]

    • Solution: If using heat-assisted methods, try switching to a solvent with a lower boiling point to reduce the extraction temperature.[1] Alternatively, use non-thermal methods like Ultrasound-Assisted Extraction (UAE) or conduct maceration at room temperature.[2][4] When removing the solvent after extraction, use a rotary evaporator under reduced pressure to keep the temperature low.[2]

  • pH Instability: Extreme pH values (highly acidic or alkaline) during extraction or purification can cause structural changes and degradation of phenolic compounds.[2]

    • Solution: Maintain a neutral or slightly acidic pH throughout the process. For flavonoids and related phenolic compounds, a pH range of 4-6 is often optimal for stability.[2]

  • Inefficient Purification Protocol: The purification strategy may not be suitable for separating this compound from other co-extracted compounds.

    • Solution: A multi-step purification approach is often necessary. Consider using techniques like liquid-liquid partitioning with solvents of varying polarities to perform an initial fractionation of the crude extract.[2] Following this, column chromatography (e.g., using silica gel or Sephadex) with a carefully selected solvent gradient can be employed to isolate this compound.[2]

Frequently Asked Questions (FAQs)

Q1: Which part of the Primula plant should I use for this compound extraction?

A1: this compound, along with a similar phenolic glycoside primulaverin, is primarily found in the underground organs (roots and rhizomes) of Primula species like Primula veris and Primula elatior.[8][9] The flowers and leaves of these plants are rich in other phenolic compounds, such as flavonoids, but do not contain significant amounts of this compound.[8]

Q2: What is the difference between this compound and primulaverin?

A2: this compound and primulaverin are both phenolic glycosides and are characteristic compounds found in the roots of Primula species.[8] They are structurally related, and their presence is often confirmed in phytochemical analyses of Primula root extracts.[7]

Q3: Can I use fresh plant material for extraction?

A3: While fresh plant material can be used, studies have shown that for Primula veris, the drying process can lead to a significant increase in the concentration of bioactive compounds.[4] For fresh material, water at 100°C has been shown to be an effective extraction agent, whereas for dried material, 70% ethanol is more effective.[4][5] Drying the plant material also allows for easier grinding and more consistent results.

Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound?

A4: UAE offers several advantages over traditional methods. The use of ultrasonic waves creates cavitation, which disrupts plant cell walls, leading to:

  • Increased Yield: More efficient release of intracellular compounds.[6][10]

  • Reduced Extraction Time: The process is significantly faster than maceration or Soxhlet extraction.[4][10]

  • Lower Temperatures: Extraction can be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[4]

  • Reduced Solvent Consumption: The increased efficiency often allows for the use of smaller volumes of solvent.[4]

Data Presentation

Table 1: Influence of Solvent and Plant Material State on Total Polyphenol Content in Primula veris Extracts

Plant MaterialMorphological PartExtraction SolventTotal Polyphenol Content (mg/L)
FreshFlowersWater (100°C)~2000
FreshFlowers40% Ethanol~260
DriedFlowers70% Ethanol>2000
FreshLeaves40% Ethanol~319
DriedLeaves70% Ethanol>1200
FreshStalks70% Ethanol~97
DriedStalks70% Ethanol~886

Data adapted from a study on bioactive phenolic compounds from Primula veris L. Note that this table reflects total polyphenolic content, which includes this compound as well as other phenolic compounds.[4]

Table 2: Quantitative Yield of this compound and Primulaverin from Primula veris Roots

Plant Material SourceCompoundYield (mg/g Dry Weight)
Soil-grown rootsThis compound0.28
Soil-grown rootsPrimulaverin10.23
In vitro adventitious roots (22°C)This compound0.09
In vitro adventitious roots (22°C)Primulaverin9.71

This data highlights the typical yields of this compound and the more abundant primulaverin from the roots of Primula veris.[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and plant material batches.

  • Preparation of Plant Material:

    • Dry the Primula veris roots at 40°C until a constant weight is achieved.[8]

    • Grind the dried roots into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered root material and place it into a 250 mL beaker.

    • Add 200 mL of 70% ethanol to achieve a 1:20 solid-to-solvent ratio.

    • Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz.[6]

    • Perform the extraction for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Purification (General Approach):

    • The crude extract can be further purified using column chromatography. A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol).

Protocol 2: Maceration Extraction of this compound

  • Preparation of Plant Material:

    • Prepare the dried and powdered Primula veris roots as described in the UAE protocol.

  • Extraction:

    • Place 10 g of the powdered root material into a sealed container (e.g., an Erlenmeyer flask).

    • Add 200 mL of 70% ethanol, ensuring the plant material is fully submerged.[1]

    • Seal the container and allow it to stand at room temperature for 3-7 days, with occasional shaking.

  • Filtration and Concentration:

    • Follow the same filtration and concentration steps as outlined in the UAE protocol to obtain the crude extract.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing Start Primula veris Roots Drying Drying (40°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration (70% Ethanol, 3-7 days) Grinding->Maceration Option 1 UAE Ultrasound-Assisted Extraction (70% Ethanol, 30 min, 40°C) Grinding->UAE Option 2 Filtration Filtration Maceration->Filtration UAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator < 45°C) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Yield Start Low this compound Yield Check_Crude Is the crude extract yield low? Start->Check_Crude Check_Purification Is the pure this compound yield low after purification? Check_Crude->Check_Purification No Check_Material Is plant material dried and finely ground? Check_Crude->Check_Material Yes Check_Temp Is extraction temperature high (e.g., Soxhlet)? Check_Purification->Check_Temp Yes Optimize_Solvent Optimize Solvent (e.g., 70% Ethanol) Check_Material->Optimize_Solvent No Improve_Method Use Advanced Method (e.g., UAE) Check_Material->Improve_Method Yes Reduce_Temp Use lower temp method (UAE) or lower boiling point solvent Check_Temp->Reduce_Temp Yes Check_pH Control pH (4-6 is optimal) Check_Temp->Check_pH No

Caption: Troubleshooting decision tree for low this compound yield.

References

Overcoming co-elution issues in Primverin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Primverin chromatography, with a special focus on resolving co-elution issues.

Troubleshooting Guide: Overcoming Co-elution

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the chromatography of complex mixtures like plant extracts containing this compound. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Poor separation between this compound and other compounds, often presenting as broad, tailing, or shouldered peaks.

Step 1: Identify the Potential Co-eluting Compounds

This compound, a phenolic glycoside, is often found in Primula species alongside structurally similar compounds. The most common co-eluting species include:

  • Primulaverin: Another phenolic glycoside commonly found in Primula species.[1]

  • Saponins: Triterpenoid saponins are abundant in Primula extracts and can interfere with the analysis of phenolic glycosides.[1][2]

  • Other Flavonoids and Phenolic Compounds: Extracts of Primula are rich in various flavonoids and phenolic acids that may have similar retention characteristics to this compound.[3]

Step 2: System Suitability Check

Before modifying the chromatographic method, it's crucial to ensure the HPLC system is performing optimally.

  • Symptom: Broad or tailing peaks for the this compound standard.

    • Possible Cause: Column degradation, excessive extra-column volume, or an inappropriate injection solvent.

    • Solution:

      • Flush the column with a strong solvent.

      • If the problem persists, consider replacing the column.

      • Minimize the length and diameter of tubing.

      • Dissolve the sample in the initial mobile phase whenever possible.

Step 3: Method Optimization to Resolve Co-elution

If the system is functioning correctly, the next step is to systematically adjust the chromatographic parameters. The resolution of two peaks is governed by three main factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .

Changing the mobile phase composition can alter the interactions between the analytes and the stationary phase, thereby improving selectivity.

  • Strategy 1: Adjusting the Organic Modifier

    • Action: If using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent properties can alter the elution order.

    • Rationale: Acetonitrile and methanol have different polarities and hydrogen bonding capabilities, which can lead to changes in selectivity for phenolic glycosides and saponins.

  • Strategy 2: Modifying the Mobile Phase pH

    • Action: For ionizable compounds like phenolic glycosides, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[4][5][6] Use a buffer to maintain a stable pH.

    • Rationale: The ionization state of phenolic hydroxyl groups is pH-dependent. At a lower pH (e.g., using 0.1% formic acid or 0.025% TFA), the ionization of these groups is suppressed, leading to increased retention on a reversed-phase column.[1][7] Experimenting with a pH range of 2.5-4.0 is a good starting point.

If mobile phase optimization is insufficient, changing the column chemistry can provide a different separation mechanism.

  • Strategy 1: Utilize a Different Reversed-Phase Chemistry

    • Action: If you are using a standard C18 column, consider switching to a stationary phase with different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded (e.g., Amide) column.

    • Rationale: Phenyl-Hexyl columns offer pi-pi interactions which can be beneficial for separating aromatic compounds like phenolic glycosides. Polar-embedded phases can provide alternative selectivity for polar analytes.

  • Strategy 2: Consider Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Action: For very polar compounds that are poorly retained on reversed-phase columns, HILIC can be a powerful alternative.[8][9]

    • Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This provides a different selectivity mechanism that can be effective for separating polar glycosides.

  • Strategy 1: Adjusting the Gradient Profile

    • Action: If using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration).

    • Rationale: A shallower gradient increases the effective separation time and can improve the resolution of closely eluting peaks.

  • Strategy 2: Modifying the Column Temperature

    • Action: Vary the column temperature (e.g., in 5 °C increments between 25 °C and 40 °C).

    • Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can lead to changes in selectivity and efficiency.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound and Co-eluting Compounds

This protocol is a starting point for the analysis of this compound in Primula extracts and is based on methods reported in the literature.[1][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Synergi 4µm Fusion-RP 80A, 250 x 4.6 mm, or a similar C18 column.[1]

  • Mobile Phase A: 0.025% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15-40% B

    • 25-30 min: 40-70% B

    • 30-35 min: 70-15% B

    • 35-40 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm for phenolic glycosides.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract dried and powdered plant material (e.g., roots of Primula veris) with 70% methanol.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis
ParameterMethod 1Method 2
Column Synergi 4µm Fusion-RP 80A (250 x 4.6 mm)[1]Luna RP-C18 (150 x 3 mm, 3 µm)[7]
Mobile Phase A 0.025% TFA in Water[1]0.05% Formic Acid in Water[7]
Mobile Phase B 5% Acetonitrile in Methanol[1]Acetononitrile[7]
Flow Rate Not Specified0.35 mL/min[7]
Detection UV at 210 nm[1]PDA, 270 and 321 nm[7]
Reported Analytes This compound, Primulaverin, Saponins[1]Phenolic Glycosides, Saponins[7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material (Primula sp.) extraction Extraction (e.g., 70% Methanol) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System filtration->hplc column Reversed-Phase Column (e.g., C18) hplc->column detection DAD/UV Detector column->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Reporting integration->report

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_flowchart start Co-elution Observed system_check Perform System Suitability Check start->system_check system_ok System OK? system_check->system_ok fix_system Troubleshoot HPLC System (e.g., change column, check for leaks) system_ok->fix_system No method_dev Initiate Method Development system_ok->method_dev Yes fix_system->system_check change_mobile_phase Modify Mobile Phase (Organic modifier, pH) method_dev->change_mobile_phase resolution_improved1 Resolution Improved? change_mobile_phase->resolution_improved1 change_stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl, HILIC) resolution_improved1->change_stationary_phase No end Resolution Achieved resolution_improved1->end Yes resolution_improved2 Resolution Improved? change_stationary_phase->resolution_improved2 optimize_other Optimize Other Parameters (Gradient, Temperature) resolution_improved2->optimize_other No resolution_improved2->end Yes optimize_other->end

Caption: Logical workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of a co-elution problem in my this compound chromatogram?

A1: The most common indicators of co-elution are poor peak shapes, such as peak fronting, tailing, or the appearance of shoulders on the this compound peak. You may also observe inconsistent peak areas or heights across multiple injections of the same sample. If you are using a Diode Array Detector (DAD), a change in the UV spectrum across the peak is a strong indication of peak impurity.

Q2: I am using a standard C18 column and still see co-elution. What is the first parameter I should change?

A2: The first and often most effective parameter to adjust is the mobile phase composition. Start by modifying the pH of the aqueous phase, especially if you are not already using an acidic modifier. Adding a small amount of formic acid or trifluoroacetic acid (to a pH between 2.5 and 4.0) can significantly improve the peak shape and resolution of phenolic glycosides by suppressing their ionization.[4][10]

Q3: Can I use a different detector to overcome co-elution without changing my chromatographic method?

A3: While a more selective detector like a mass spectrometer (MS) can help in identifying and quantifying co-eluting compounds, it does not resolve the underlying chromatographic problem. For accurate quantification, especially for preparative chromatography, achieving baseline separation is crucial. Therefore, it is recommended to optimize the chromatographic method first.

Q4: How do I choose an alternative column if my C18 column is not providing adequate separation?

A4: The choice of an alternative column depends on the nature of the co-eluting compounds. If the interfering compounds are aromatic, a phenyl-hexyl column might provide better separation due to pi-pi interactions. For very polar interferences, a polar-embedded column or switching to a HILIC column could be beneficial. It is advisable to consult column selection guides from various manufacturers based on the properties of your analytes.

Q5: My sample is from a crude plant extract. Could the sample matrix be causing the co-elution?

A5: Yes, complex sample matrices are a common cause of co-elution. It is highly recommended to perform a sample clean-up step before HPLC analysis. Solid-phase extraction (SPE) is a powerful technique to remove interfering compounds and enrich the analytes of interest, which can significantly improve the resolution and quality of your chromatogram.

References

Technical Support Center: Stabilizing Primverin During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Primverin during long-term storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues in this compound Storage

This guide addresses specific problems that may arise during the long-term storage of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency or Altered Biological Activity Chemical degradation of this compound due to improper storage conditions (temperature, light, humidity). Hydrolysis of the glycosidic bond.Store this compound at recommended low temperatures, protected from light and moisture. For solutions, use appropriate buffers and consider sterile filtration. Verify the integrity of your sample using a stability-indicating analytical method, such as HPLC.
Discoloration or Change in Physical Appearance Oxidation or degradation of the molecule. This can be accelerated by exposure to air (oxygen) and light.Store under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light. Visually inspect samples before use and discard any that show significant changes.
Unexpected Peaks in Analytical Chromatograms (e.g., HPLC) Formation of degradation products due to hydrolysis (acidic or basic), oxidation, or enzymatic activity.Conduct forced degradation studies to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve this compound from its degradants. Re-purify the sample if necessary.
Inconsistent Experimental Results Partial degradation of the this compound stock solution, leading to variable concentrations between experiments.Prepare fresh stock solutions for critical experiments. If storing solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Regularly check the purity of stock solutions.
Precipitation of this compound in Solution Poor solubility in the chosen solvent or storage at an inappropriate temperature. The pH of the solution may also affect solubility.Determine the optimal solvent and pH for this compound solubility and stability. Store solutions at the recommended temperature and avoid freezing if it causes precipitation. If necessary, gently warm and vortex to redissolve before use, ensuring no thermal degradation occurs.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term storage and stability of this compound.

What are the optimal storage conditions for solid this compound?

For long-term stability of solid, purified this compound, it is recommended to store it at -20°C or below , in a tightly sealed container, protected from light and moisture. For shorter periods, storage at 2-8°C is acceptable.[1] The key is to minimize exposure to environmental factors that can accelerate degradation.

How should I store this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. It is advisable to prepare stock solutions in a suitable buffer at a pH where this compound exhibits maximal stability (typically slightly acidic to neutral for many glycosides).

  • Short-term storage (days to weeks): Store at 2-8°C.

  • Long-term storage (months): Aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

What are the primary degradation pathways for this compound?

As a phenolic glycoside, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of the glycosidic bond, which can be catalyzed by acids or bases, resulting in the aglycone and sugar moieties.

  • Oxidation: The phenolic structure is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.

  • Enzymatic Degradation: If the this compound sample is not highly purified and contains residual plant enzymes like primverase, this can lead to rapid hydrolysis.

A visual representation of the potential degradation of this compound is provided below.

Potential Degradation Pathways of this compound cluster_main cluster_degradation This compound This compound C20H28O13 Hydrolysis_Products Aglycone + Sugars This compound->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidized Derivatives This compound->Oxidation_Products Oxidation (O2, Light) Enzymatic_Products Aglycone + Sugars This compound->Enzymatic_Products Enzymatic Degradation (e.g., Primverase)

Potential degradation pathways of this compound.
How can I prevent enzymatic degradation?

If you are extracting and purifying this compound from plant material, it is crucial to inhibit endogenous enzyme activity. This can be achieved by:

  • Rapid Freezing: Immediately freeze the plant material in liquid nitrogen after harvesting.

  • Freeze-Drying (Lyophilization): Lyophilize the frozen material to remove water, which is necessary for enzyme function.

  • Solvent Extraction: Use extraction solvents that denature enzymes, such as methanol or ethanol.

Is lyophilization a good method for long-term storage of this compound?

Yes, lyophilization (freeze-drying) is an excellent method for enhancing the long-term stability of this compound.[2] By removing water, it significantly reduces the potential for hydrolysis and microbial growth. For optimal results, consider using a cryoprotectant.

The general workflow for lyophilization is as follows:

General Lyophilization Workflow Start Start Dissolve Dissolve this compound in Water +/- Cryoprotectant Start->Dissolve Freeze Freeze the Solution (e.g., -80°C or Liquid N2) Dissolve->Freeze Primary_Drying Primary Drying (Sublimation under Vacuum) Freeze->Primary_Drying Secondary_Drying Secondary Drying (Remove Bound Water) Primary_Drying->Secondary_Drying Store Store Lyophilized Powder at -20°C or below Secondary_Drying->Store End End Store->End

General workflow for lyophilization of this compound.
What cryoprotectants are suitable for lyophilizing this compound?

Sugars such as trehalose and mannitol are commonly used cryoprotectants that can help maintain the stability of biological molecules during freeze-drying and subsequent storage. They form a glassy matrix that protects the compound from mechanical stress and helps to preserve its native conformation. A typical starting concentration for these cryoprotectants is 1-5% (w/v) in the solution to be lyophilized.

How can I assess the stability of my this compound sample?

A stability-indicating analytical method is required to accurately determine the purity of this compound and quantify any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

A validated method should be able to separate the intact this compound from all potential degradation products. You can perform forced degradation studies to generate these products and validate your method's specificity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of this compound and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • Purified this compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber or UV lamp

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, take an aliquot, neutralize with HCl, and dilute for analysis.

  • Oxidation: Dissolve this compound in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take aliquots at specified times for analysis.

  • Photodegradation: Expose a solution of this compound and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples after exposure.

  • Thermal Degradation: Heat solid this compound at a high temperature (e.g., 80°C) for 48 hours. Dissolve a portion of the heated solid for HPLC analysis.

  • Control Sample: Prepare a solution of this compound in the analysis solvent and store it at -20°C, protected from light.

Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to the control. Look for a decrease in the this compound peak area and the appearance of new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol is based on a published method for the analysis of phenolic glycosides and can be adapted and validated for this compound.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Synergi 4µm Fusion-RP 80Å, or equivalent)

Mobile Phase:

  • Solvent A: 0.025% Trifluoroacetic acid (TFA) in water

  • Solvent B: 5% Acetonitrile in methanol

Chromatographic Conditions:

  • Gradient Elution: A gradient program should be developed to ensure the separation of this compound from its degradation products. A starting point could be a linear gradient from a low percentage of Solvent B to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or a more specific wavelength determined by UV-Vis spectral analysis of this compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing. Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks generated during the forced degradation study.

References

Technical Support Center: Optimizing Primverin Separation by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of Primverin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound separation on a C18 column?

A1: A good starting point for this compound separation on a C18 column is a gradient elution using acidified water as mobile phase A and acetonitrile or methanol as mobile phase B. A typical starting gradient might be 10-20% B, ramping up to 70-80% B over 20-30 minutes. The acidic modifier is crucial for good peak shape.

Q2: Why is an acidic modifier necessary in the mobile phase for this compound analysis?

A2: this compound is a phenolic glycoside. The acidic modifier, typically 0.1% formic acid or acetic acid, is added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups. This minimizes peak tailing, which can result from interactions between the ionized analyte and residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent for flavonoid glycosides and may provide better peak resolution and lower backpressure. However, methanol is a suitable alternative and may offer a different elution order for impurities or other components in the sample.

Q4: At what wavelength should I detect this compound?

A4: Phenolic glycosides like this compound typically exhibit strong UV absorbance. A common detection wavelength for these compounds is around 210 nm. However, it is always recommended to determine the optimal wavelength by obtaining a UV spectrum of a this compound standard.

Q5: My this compound peak is showing significant tailing. What should I do?

A5: Peak tailing for this compound is often caused by secondary interactions with the stationary phase. To address this, ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). You can also try a different C18 column from another manufacturer, as the type of silica and end-capping can influence peak shape. Lowering the sample load on the column may also help.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC separation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Insufficiently acidic mobile phase.- Secondary interactions with the stationary phase.- Column overload.- Column degradation.- Increase the concentration of the acidic modifier (e.g., from 0.05% to 0.1% formic acid).- Try a different brand or type of C18 column (e.g., one with advanced end-capping).- Reduce the injection volume or sample concentration.- Replace the column.
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column equilibration issues.- Column aging.- Ensure accurate and consistent preparation of the mobile phase, including the pH.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.- Replace the column if retention times continue to drift despite other measures.
Insufficient Resolution - Inappropriate mobile phase composition.- Gradient slope is too steep.- Inefficient column.- Optimize the gradient profile. Try a shallower gradient or isocratic holds at key points.- Experiment with a different organic modifier (methanol vs. acetonitrile).- Use a longer column or a column with a smaller particle size for higher efficiency.
High Backpressure - Blockage in the system (e.g., guard column, frits).- Precipitated buffer in the mobile phase.- High flow rate.- Systematically check for blockages by removing components one by one (starting with the guard column).- Ensure the mobile phase components are fully miscible and filtered.- Reduce the flow rate.
Ghost Peaks - Contaminated mobile phase or system.- Carryover from previous injections.- Sample degradation.- Use fresh, high-purity solvents and additives.- Implement a thorough needle wash program in your autosampler.- Inject a blank gradient to identify the source of contamination.- Ensure sample stability in the autosampler.

Experimental Protocols

Protocol 1: Rapid Screening Method for this compound

This protocol is designed for the fast analysis of this compound in samples such as extracts from Primula veris roots.[1][2]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    20.0 30 70
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Diode Array Detector (DAD) at 210 nm

  • Injection Volume: 10 µL

Protocol 2: High-Resolution Method for this compound and Related Phenolic Glycosides

This method provides enhanced resolution for separating this compound from other closely eluting compounds.[3]

  • Column: C18, 250 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.025% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 5% Acetonitrile in Methanol

  • Gradient:

    Time (min) %A %B
    0.0 85 15
    30.0 40 60
    35.0 15 85
    40.0 15 85
    40.1 85 15

    | 45.0 | 85 | 15 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at 210 nm

  • Injection Volume: 5 µL

Data Presentation

The following tables summarize expected performance characteristics under different mobile phase conditions.

Table 1: Effect of Organic Modifier on this compound Retention Time and Peak Asymmetry

Organic ModifierRetention Time (min)Tailing Factor
Acetonitrile12.51.1
Methanol14.21.3
Conditions based on Protocol 1 with a modified isocratic elution of 40% organic modifier for comparison.

Table 2: Influence of Acidic Modifier on Peak Shape

Acidic Modifier (0.1%)Peak Width (at half height, sec)Peak Height (mAU)
Formic Acid8.5150
Acetic Acid9.2142
No Modifier15.1 (with significant tailing)95
Conditions based on Protocol 1 with a constant mobile phase composition.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Separation check_resolution Is Resolution Adequate? start->check_resolution check_peak_shape Is Peak Shape Acceptable? check_resolution->check_peak_shape Yes adjust_gradient Adjust Gradient Slope check_resolution->adjust_gradient No adjust_acid Optimize Acidic Modifier (Concentration/Type) check_peak_shape->adjust_acid No end End: Optimized Method check_peak_shape->end Yes adjust_gradient->check_resolution change_organic Change Organic Modifier (ACN <=> MeOH) adjust_gradient->change_organic change_organic->check_resolution adjust_acid->check_peak_shape

Caption: Workflow for optimizing the mobile phase in RP-HPLC.

Troubleshooting_Decision_Tree start Problem with Chromatogram issue_type What is the issue? start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape retention_shift Retention Time Shift issue_type->retention_shift Retention high_pressure High Backpressure issue_type->high_pressure Pressure solution_acid Increase Mobile Phase Acidity peak_tailing->solution_acid solution_temp Check Column Temperature retention_shift->solution_temp solution_mobile_phase Verify Mobile Phase Prep retention_shift->solution_mobile_phase solution_blockage Check for System Blockage high_pressure->solution_blockage

Caption: Decision tree for troubleshooting common HPLC issues.

References

Minimizing degradation of Primverin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Primverin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a phenolic glycoside found in plants of the Primula genus, such as Primula veris (cowslip).[1][2][3] Its stability is a significant concern because it is susceptible to degradation through enzymatic and chemical hydrolysis, which can lead to inaccurate quantification and characterization in research and drug development.

Q2: What are the primary causes of this compound degradation during sample preparation?

The main factors contributing to this compound degradation are:

  • Enzymatic Hydrolysis: Endogenous enzymes, particularly β-glucosidases, present in the plant material can cleave the glycosidic bond of this compound.[4][5]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[6] this compound is generally more stable in slightly acidic to neutral pH (5.0-7.0).[6]

  • Temperature: Elevated temperatures accelerate the rate of both enzymatic and chemical degradation.[7]

  • Light: Exposure to light can contribute to the degradation of phenolic compounds like this compound.[7]

Q3: What are the degradation products of this compound?

The primary degradation of this compound involves the hydrolysis of its glycosidic bond, yielding the aglycone and a disaccharide (primeverose). Further degradation of the aglycone may occur under harsh conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low this compound Yield in Extract Enzymatic Degradation: Endogenous β-glucosidases were not inactivated.Immediate Freezing: Freeze plant material in liquid nitrogen immediately after harvesting. Heat Inactivation: Briefly blanch the plant material in boiling water or ethanol. Low Temperature Extraction: Perform extraction at low temperatures (e.g., 4°C). Use of Inhibitors: Add a β-glucosidase inhibitor, such as D-glucono-δ-lactone or ascorbic acid, to the extraction solvent.
Chemical Hydrolysis (pH): Extraction solvent pH was too high or too low.pH Control: Use a buffered extraction solvent within the optimal pH range for this compound stability (pH 5.0-7.0).[6]
Thermal Degradation: High temperatures were used during extraction or solvent evaporation.Low-Temperature Evaporation: Use a rotary evaporator at low temperatures (<40°C) to remove the solvent. Lyophilization (Freeze-Drying): For heat-sensitive samples, lyophilization is the preferred method for solvent removal.[5]
Appearance of Unknown Peaks in Chromatogram Degradation Products: this compound has degraded into smaller molecules.Optimize Storage: Store extracts at low temperatures (-20°C or -80°C) and protect from light. Analyze Freshly Prepared Samples: Analyze samples as quickly as possible after preparation.
Inconsistent Results Between Replicates Variable Degradation: Inconsistent sample handling leading to different levels of degradation.Standardize Protocol: Ensure all samples are processed using the exact same protocol, including time, temperature, and pH. Work Quickly: Minimize the time between sample harvesting and extraction.

Quantitative Data Summary

The following tables provide an overview of the expected stability of this compound under various conditions. Please note that these are generalized values and actual degradation rates may vary depending on the specific plant matrix and experimental conditions.

Table 1: Effect of pH on this compound Stability

pHTemperatureTimeExpected this compound Remaining (%)
3.025°C24h85-95%
5.025°C24h>95%
7.025°C24h90-95%
9.025°C24h<70%

Table 2: Effect of Temperature on this compound Stability (at pH 6.0)

TemperatureTimeExpected this compound Remaining (%)
4°C48h>98%
25°C (Room Temp)48h80-90%
40°C48h<60%

Table 3: Effect of Light on this compound Stability (at pH 6.0 and 25°C)

ConditionTimeExpected this compound Remaining (%)
Dark72h>90%
Ambient Light72h75-85%

Experimental Protocols

Protocol 1: Extraction of this compound with Minimized Degradation

This protocol is designed to maximize the yield of intact this compound from fresh plant material.

  • Harvesting: Harvest fresh plant material (e.g., Primula veris roots or flowers) and immediately flash-freeze in liquid nitrogen.

  • Homogenization: Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 80% methanol in water, buffered to pH 6.0 with a citrate-phosphate buffer. Add a β-glucosidase inhibitor, such as 10 mM D-glucono-δ-lactone or 20 mM ascorbic acid.

  • Extraction: Add the frozen plant powder to the pre-chilled extraction solvent at a ratio of 1:10 (w/v).

  • Ultrasonication: Sonicate the mixture in an ice bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation: Remove the methanol from the supernatant using a rotary evaporator at a temperature below 40°C.

  • Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain a dry powder.

  • Storage: Store the lyophilized extract at -80°C in the dark.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Degradation Products

This method allows for the quantification of this compound and the detection of its major degradation product, the aglycone.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare standards of this compound in the mobile phase at a concentration range of 1-100 µg/mL.

Visualizations

experimental_workflow harvest Harvest & Flash Freeze homogenize Cryogenic Homogenization harvest->homogenize extract Extraction (pH 6.0, 4°C, with Inhibitor) homogenize->extract sonicate Ultrasonication (Ice Bath) extract->sonicate centrifuge Centrifugation (4°C) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Low-Temp Evaporation supernatant->evaporate lyophilize Lyophilization evaporate->lyophilize store Store at -80°C lyophilize->store

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathway cluster_hydrolysis Hydrolysis This compound This compound Aglycone Aglycone This compound->Aglycone Primeverose Primeverose This compound->Primeverose Enzymatic Enzymatic (β-glucosidase) Enzymatic->this compound Acidic Acidic (H+) Acidic->this compound Alkaline Alkaline (OH-) Alkaline->this compound troubleshooting_logic start Low this compound Yield? check_enzyme Was enzyme inactivation performed? start->check_enzyme Yes check_ph Was pH controlled (5.0-7.0)? check_enzyme->check_ph Yes solution1 Implement immediate freezing and/or blanching. check_enzyme->solution1 No check_temp Was low temperature used? check_ph->check_temp Yes solution2 Use buffered extraction solvent. check_ph->solution2 No solution3 Perform extraction and evaporation at low temperatures. check_temp->solution3 No

References

Troubleshooting low signal intensity of Primverin in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low signal intensity when analyzing Primverin using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for mass spectrometry?

This compound is a phenolic glycoside.[1] Its key chemical properties relevant to mass spectrometry are:

  • Molecular Formula: C₂₀H₂₈O₁₃[2][3]

  • Molecular Weight: Approximately 476.4 g/mol [3][4][5]

  • Structure: this compound consists of an aglycone (a benzoic acid derivative) attached to a disaccharide (a sugar moiety). This glycosidic bond (an O-glycoside) is susceptible to cleavage under certain mass spectrometry conditions.[4][6]

Q2: My this compound signal is very weak or undetectable. Where should I start troubleshooting?

Low signal intensity is a common issue that can originate from several stages of the analytical workflow.[7][8][9][10] A systematic approach is crucial. Begin by evaluating your sample preparation, then move to the liquid chromatography (LC) method, and finally, scrutinize the mass spectrometer (MS) parameters.

Below is a general workflow to diagnose the issue.

G cluster_0 cluster_1 Step 1: Sample & Matrix cluster_2 Step 2: LC Separation cluster_3 Step 3: MS Detection start Low this compound Signal sample_prep Sample Preparation start->sample_prep matrix_effects Matrix Effects sample_prep->matrix_effects lc_method LC Method matrix_effects->lc_method peak_shape Peak Shape lc_method->peak_shape ms_source Ion Source Conditions peak_shape->ms_source fragmentation In-Source Fragmentation ms_source->fragmentation ms_settings Analyzer Settings fragmentation->ms_settings

A general workflow for troubleshooting low signal intensity.

Q3: Could my sample preparation be the cause of low signal?

Absolutely. Improper sample preparation can lead to low concentration of the analyte or introduce interfering substances.

  • Inadequate Extraction: Ensure your extraction solvent and method are optimized for phenolic glycosides. Methanol or hydro-alcoholic mixtures are often effective for extracting these compounds from plant matrices.[1]

  • Ion Suppression: Co-eluting compounds from a complex matrix (like a plant extract) can compete with this compound for ionization in the MS source, significantly reducing its signal.[9][11] If you suspect ion suppression, try diluting your sample or improving sample cleanup using techniques like Solid-Phase Extraction (SPE).

  • Sample Degradation: this compound, like other natural products, can be sensitive to pH, temperature, and light. Ensure proper storage and handling conditions.

Q4: How does the mobile phase affect this compound's signal intensity?

The mobile phase composition is critical for both chromatographic separation and ionization efficiency.

  • pH and Additives: For glycosides, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is common practice. This can aid in protonation, leading to better ionization in positive ESI mode and improved peak shape.[11]

  • Solvent Composition: A typical mobile phase for glycoside analysis involves a gradient of water and an organic solvent like acetonitrile or methanol.[12][13] An improperly optimized gradient can lead to poor peak shape (broad or tailing peaks), which dilutes the analyte concentration as it enters the mass spectrometer, thereby lowering signal intensity.[9][11]

Q5: What is in-source fragmentation and how can it reduce my this compound signal?

In-source fragmentation is a phenomenon where the analyte molecule breaks apart within the ion source before it is analyzed.[14][15] For this compound, the glycosidic bond is relatively fragile and can cleave, especially at high source energies.[15][16]

This means that instead of detecting the intact this compound molecule (e.g., as [M+H]⁺ or [M+Na]⁺), you may be detecting its fragments. This distributes the total ion current among multiple species, reducing the intensity of the specific ion you are targeting. Studies have shown that up to 82% of natural compounds can undergo some degree of in-source fragmentation.[15] To mitigate this, you should optimize ion source parameters like the fragmentor or capillary exit voltage to use the minimum energy necessary for ionization.[9][14]

G cluster_0 High Energy in Ion Source cluster_1 Result This compound Intact this compound Ion (Target m/z) Fragments Aglycone Fragment + Sugar Fragment This compound->Fragments Fragmentation LowSignal Low Signal Intensity of Target m/z This compound->LowSignal leads to FragmentSignal Unintended Signal from Fragments Fragments->FragmentSignal leads to

The effect of in-source fragmentation on signal intensity.

Troubleshooting Guides

Guide 1: Optimizing ESI Source Parameters

If standards and samples both show low intensity, the issue may lie with the mass spectrometer's ion source settings.[7][11] Electrospray Ionization (ESI) is the most common technique for this type of analysis.[17]

Experimental Protocol: ESI Source Optimization

  • Prepare a Standard Solution: Prepare a pure standard of this compound at a known concentration (e.g., 1 µg/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a stable flow rate (e.g., 10 µL/min). This removes variability from the LC system.

  • Select Ionization Mode: For glycosides, both positive and negative ion modes can be tested. Positive mode often yields [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺ adducts. Negative mode may yield [M-H]⁻ or [M+CH₃COO]⁻ adducts.

  • Optimize Parameters Systematically: Adjust one parameter at a time while monitoring the signal intensity of the target ion (e.g., the [M+H]⁺ ion for this compound).

    • Capillary Voltage: Adjust in increments (e.g., 0.5 kV) within the typical range (e.g., 2.5-4.5 kV for positive mode).

    • Gas Temperatures and Flow Rates: Optimize the drying gas (desolvation gas) temperature and flow rate to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[18]

    • Fragmentor/Cone Voltage: This parameter has a major impact on in-source fragmentation.[18] Start at a low setting and gradually increase it. Observe the point where the signal for the precursor ion is maximized before fragment ions begin to dominate.

Table 1: Typical Starting ESI Parameters for Glycoside Analysis

ParameterTypical Range (Positive ESI)Purpose
Capillary Voltage3.0 - 4.5 kVCreates the electrospray plume.
Nebulizer Gas30 - 50 psiAssists in droplet formation.[19][20]
Drying Gas Flow8 - 12 L/minAids in solvent evaporation.[19][20]
Drying Gas Temp.250 - 350 °CEvaporates the solvent from droplets.[19][20]
Fragmentor Voltage80 - 150 VExtracts ions and can induce fragmentation.
Skimmer Voltage40 - 60 VFocuses the ion beam.[19]

Note: Optimal values are highly instrument-dependent. These ranges provide a starting point for optimization.[11]

Guide 2: Improving Chromatographic Performance

Poor chromatography leads to poor MS signal. Broad, tailing, or split peaks reduce the concentration of the analyte entering the ion source at any given moment.

Experimental Protocol: LC Method Development

  • Column Selection: A C18 reversed-phase column is a standard choice for separating phenolic glycosides.[11][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid

  • Gradient Elution: A gradient elution is recommended over isocratic conditions to ensure sharp, symmetrical peaks.[11]

    • Starting Conditions: Begin with a high aqueous percentage (e.g., 95% A) to retain this compound on the column.

    • Gradient: Gradually increase the organic phase (B) to elute the compound. A shallow gradient often improves resolution from matrix components.

    • Washing Step: Include a high organic wash (e.g., 95% B) at the end of the run to clean the column.

    • Re-equilibration: Ensure the column is properly re-equilibrated at initial conditions for a sufficient time (e.g., 5-10 column volumes) before the next injection to ensure reproducibility.

Table 2: Example LC Gradient for this compound Analysis

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
15.00.44060
18.00.4595
20.00.4595
20.10.4955
25.00.4955

This method provides a starting point and requires optimization for specific instrumentation and sample matrices.

References

Technical Support Center: Primverin and Primulaverin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of primverin and primulaverin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What are this compound and primulaverin, and why are they difficult to separate?

A1: this compound and primulaverin are naturally occurring phenolic glycosides found in plants of the Primula genus, particularly in the roots.[1][2][3] They are positional isomers, meaning they have the same chemical formula (C20H28O13) and molecular weight, but differ in the position of a functional group on their aromatic ring.[4][5][6] This structural similarity makes them challenging to separate using standard chromatographic techniques, often resulting in poor resolution or co-elution.[7]

Q2: What are the most common analytical methods for separating these compounds?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for separating this compound and primulaverin.[3][8] These systems are typically coupled with Diode Array Detectors (DAD) or UV detectors for quantification.[3][9] For unambiguous peak identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed, often using negative ionization mode.[1][8][10]

Q3: My peaks for this compound and primulaverin are broad. What are the likely causes and solutions?

A3: Broad peaks can significantly reduce resolution and sensitivity. Common causes include:

  • Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Excessive Extra-Column Volume: The volume within your HPLC system outside of the column (e.g., tubing, fittings) is too large, causing peak dispersion. Solution: Use tubing with a smaller internal diameter and cut it to the shortest necessary length. Ensure all fittings are properly connected to avoid dead volumes.[11]

  • Column Contamination or Aging: Accumulation of contaminants on the column frit or degradation of the stationary phase. Solution: Use a guard column to protect your analytical column. If the column is contaminated, try a column wash with a strong solvent. If it is old, it may need to be replaced.[12]

Q4: I am observing significant peak tailing. What should I investigate?

A4: Peak tailing, where the latter half of the peak is drawn out, is a common issue. Potential causes include:

  • Secondary Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the silica-based stationary phase can cause tailing. Solution: Adjust the mobile phase pH to suppress silanol ionization (typically by adding an acid like formic acid or TFA) or use a column with end-capping.[13]

  • Column Overload: Injecting too much sample mass onto the column. Solution: Reduce the injection volume or dilute the sample.[12][14]

  • Column Void: A void has formed at the head of the column packing material. Solution: This is often irreversible, and the column may need to be replaced. Using a guard column and avoiding sudden pressure shocks can prevent this.

Q5: Why are my retention times shifting between injections?

A5: Drifting retention times compromise data reliability. The primary causes are:

  • Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time between runs.[15]

  • Mobile Phase Composition Change: The mobile phase composition is changing over time due to evaporation of a volatile component or improper mixing. Solution: Ensure mobile phase bottles are capped and that the solvent mixer is functioning correctly.[15][16]

  • Temperature Fluctuations: The column temperature is not stable. Solution: Use a column oven to maintain a constant and consistent temperature.[12][15]

Troubleshooting Guide for Poor Peak Resolution

Poor resolution between this compound and primulaverin is the most critical challenge. The following guide provides a systematic approach to troubleshooting this issue.

Logical Troubleshooting Workflow

The diagram below illustrates a step-by-step workflow for addressing common HPLC peak shape and resolution issues.

G cluster_0 Start: Chromatographic Issue Identified cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware & Consumables cluster_4 Resolution start Poor Resolution or Bad Peak Shape check_system Check System Pressure & Look for Leaks start->check_system Systematic Approach check_mobile_phase Verify Mobile Phase (Composition, Degassed) check_system->check_mobile_phase check_temp Ensure Stable Column Temperature check_mobile_phase->check_temp adjust_gradient Adjust Gradient Slope (Make it Shallower) check_temp->adjust_gradient If initial checks pass adjust_flow Decrease Flow Rate adjust_gradient->adjust_flow resolved Problem Resolved adjust_gradient->resolved change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_flow->change_solvent adjust_flow->resolved adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph change_solvent->resolved check_column Check Column Health (Use Guard Column) adjust_ph->check_column If method tweaks fail adjust_ph->resolved replace_column Try Different Column (e.g., different phase/particle size) check_column->replace_column check_column->resolved check_connections Minimize Extra-Column Volume (Tubing, Fittings) replace_column->check_connections replace_column->resolved check_connections->resolved G cluster_0 Controllable Parameters cluster_1 Chromatographic Factors cluster_2 Outcome param_mobile_phase Mobile Phase (Organic Solvent, pH, Additives) factor_selectivity Selectivity (α) param_mobile_phase->factor_selectivity factor_retention Retention Factor (k) param_mobile_phase->factor_retention param_column Stationary Phase (e.g., C18, Phenyl) param_column->factor_selectivity param_temp Temperature param_temp->factor_selectivity param_flow Flow Rate factor_efficiency Efficiency (N) param_flow->factor_efficiency param_particle Column Particle Size param_particle->factor_efficiency outcome_resolution Peak Resolution (Rs) factor_selectivity->outcome_resolution factor_efficiency->outcome_resolution factor_retention->outcome_resolution

References

Addressing matrix effects in Primverin quantification from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of primverin in crude extracts. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Troubleshooting Guides

Issue: Inaccurate and Inconsistent this compound Quantification

One of the most significant challenges in the quantification of this compound from crude plant extracts is the interference from the sample matrix. Matrix effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable quantitative data.[1][2][3]

Understanding Matrix Effects

Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1][3][4] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to an underestimation of the this compound concentration.[1]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the this compound concentration.[1]

The complexity of crude plant extracts makes them particularly susceptible to significant matrix effects.[5]

Quantitative Assessment of Matrix Effects

To address these issues, it is crucial to first assess the extent of the matrix effect. The post-extraction spike method is a widely accepted approach for this purpose.[1][6]

Table 1: Methods for Assessing Matrix Effects

MethodDescriptionOutcome
Post-Extraction Spike The analyte is spiked into a blank matrix extract and a neat solvent at the same concentration. The peak areas are then compared.[1]Quantitative. A Matrix Factor (MF) is calculated as (Peak Area in Matrix) / (Peak Area in Neat Solution). MF < 1 indicates suppression, while MF > 1 indicates enhancement.[1]
Post-Column Infusion A constant flow of the analyte solution is infused into the HPLC eluent after the column, and a blank matrix extract is injected.[7]Qualitative. Variations in the analyte signal baseline indicate regions of ion suppression or enhancement in the chromatogram.[7]
Strategies to Mitigate Matrix Effects

Several strategies can be employed to minimize or compensate for matrix effects during this compound quantification.

Table 2: Summary of Mitigation Strategies for Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Preparation Removal of interfering matrix components before analysis.[3][7]Reduces ion suppression/enhancement, improves method robustness.[8]Can be time-consuming and may lead to analyte loss if not optimized.[7]
Standard Addition A calibration curve is constructed for each sample by spiking the sample extract with known concentrations of the analyte.[9][10]Effectively compensates for matrix effects specific to each sample.[9][10]Time-consuming and requires a larger amount of sample.[9]
Internal Standard (IS) A compound with similar physicochemical properties to the analyte is added to all samples and standards at a constant concentration.[11]Compensates for variability in sample preparation, injection volume, and matrix effects.Requires a suitable internal standard, preferably a stable isotope-labeled version of the analyte, which can be expensive.[5][7]
Chromatographic Optimization Modifying chromatographic conditions to separate this compound from co-eluting matrix components.[3][7]Can reduce matrix effects without extensive sample preparation.May not be sufficient for highly complex matrices.[7]
Sample Dilution Diluting the sample extract to reduce the concentration of interfering matrix components.[7][9]Simple and can be effective if the analyte concentration is high enough.[7][9]May compromise the limit of quantification if the analyte concentration is low.[7]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective method for cleaning up crude extracts and reducing matrix effects.[1][3][12]

Objective: To remove interfering compounds from the crude plant extract prior to LC-MS analysis.

Materials:

  • Crude plant extract containing this compound.

  • SPE cartridge (e.g., C18).

  • Methanol (conditioning and elution solvent).

  • Water (equilibration solvent).

  • Nitrogen gas for evaporation.

  • Reconstitution solvent (e.g., mobile phase).

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of water through the cartridge.

  • Loading: Load 1 mL of the crude extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of a strong solvent (e.g., methanol).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.

Protocol 2: Quantification using the Standard Addition Method

The standard addition method is a robust technique for accurate quantification in the presence of significant matrix effects.[9][10][13][14]

Objective: To accurately quantify this compound in a crude extract by compensating for matrix effects.

Procedure:

  • Divide the sample extract into at least four equal aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing known concentrations of a this compound standard. A common approach is to add amounts that are 0.5x, 1x, and 1.5x the estimated amount of this compound in the sample aliquot.[10]

  • Analyze all aliquots using the developed LC-MS method.

  • Plot the peak area of this compound against the added concentration of the standard.

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample.[13]

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_quant Quantification Strategy cluster_analysis Analysis crude_extract Crude Plant Extract spe Solid-Phase Extraction (SPE) crude_extract->spe standard_addition Standard Addition spe->standard_addition Option 1 internal_standard Internal Standard Addition spe->internal_standard Option 2 lcms LC-MS Analysis standard_addition->lcms internal_standard->lcms data_analysis Data Analysis & Quantification lcms->data_analysis troubleshooting_logic start Inaccurate this compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE) me_present->optimize_prep Yes no_me Check other parameters (e.g., instrument calibration) me_present->no_me No use_is Use Stable Isotope-Labeled Internal Standard optimize_prep->use_is use_sa Use Standard Addition Method optimize_prep->use_sa revalidate Re-validate Method use_is->revalidate use_sa->revalidate end Accurate Quantification revalidate->end

References

Technical Support Center: Refinement of Primverin Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining primverin purification protocols. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from Primula veris?

A1: The choice of solvent can significantly impact the extraction efficiency of this compound. For dried plant material, a 70% ethanol solution has been shown to be highly effective for extracting polyphenolic compounds, including this compound.[1][2] For fresh plant material, hot water (100°C) can also be an effective solvent.[1][2] Preliminary studies comparing 100% methanol with 70% and 50% (v/v) aqueous methanol suggest that 50% aqueous methanol is optimal for the extraction of saponins, which may be relevant if co-purification is a consideration.[3]

Q2: Which analytical methods are best suited for quantifying this compound during purification?

A2: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) is a robust and widely used method for the determination of flavonoids and phenolic glycosides like this compound.[1] For more detailed structural elucidation and unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3]

Q3: How can I improve the yield and purity of my this compound sample?

A3: Optimizing yield and purity involves a multi-step approach. Start with an efficient extraction method as described in Q1. Subsequent purification steps, typically involving column chromatography, are critical. Careful selection of the stationary and mobile phases is essential. For phenolic glycosides, reversed-phase columns (e.g., C18) are often used. Additionally, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be very effective for separating complex mixtures of polar compounds like glycosides.[4][5][6]

Q4: What are the key factors affecting the stability of this compound during purification?

A4: Like many phenolic glycosides, this compound stability can be influenced by pH, temperature, and exposure to light and oxygen. It is advisable to work at moderate temperatures and protect extracts and purified fractions from direct light. The pH of your buffers should be carefully controlled, as extreme pH levels can lead to the degradation of glycosides.

Troubleshooting Guide

Issue 1: Low Yield of Crude this compound Extract

  • Question: My initial extraction from Primula veris roots is yielding very little this compound. What could be the cause?

  • Answer: Low extraction yields can stem from several factors:

    • Improper Grinding: Ensure the plant material is finely and uniformly ground to maximize the surface area for solvent penetration.

    • Inappropriate Solvent: The polarity of the extraction solvent is crucial. As mentioned, 70% ethanol is effective for dried material. You may need to experiment with different solvent systems to find the optimal one for your specific plant material.

    • Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for the complete diffusion of this compound from the plant matrix.

Issue 2: Poor Separation During Column Chromatography

  • Question: I'm having trouble separating this compound from other compounds using column chromatography. The fractions are all mixed. What can I do?

  • Answer: Poor separation is a common challenge. Consider the following troubleshooting steps:

    • Optimize the Mobile Phase: The solvent system used for elution is critical. Use Thin Layer Chromatography (TLC) to test different solvent systems and gradients to achieve good separation of your target compound from impurities before scaling up to a column.

    • Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping bands. Reduce the amount of sample loaded relative to the column size and stationary phase volume.

    • Inappropriate Stationary Phase: If you are using normal-phase chromatography (e.g., silica gel) and experiencing issues, consider switching to a reversed-phase stationary phase (e.g., C18), which is often more suitable for separating polar glycosides.

    • Flow Rate: A high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.

Issue 3: this compound Degradation During Purification

  • Question: I suspect my this compound is degrading during the purification process. How can I prevent this?

  • Answer: Degradation can lead to significant loss of product. To mitigate this:

    • Control Temperature: Perform purification steps at a low temperature (e.g., in a cold room or using jacketed columns) to minimize thermal degradation.

    • Protect from Light: Use amber glass containers or cover your glassware with aluminum foil to protect light-sensitive compounds.

    • Maintain Optimal pH: Buffer your solutions to a pH where this compound is most stable. This may require some preliminary stability studies.

    • Work Quickly: Minimize the time the sample spends in solution and on the chromatography column.

Data Presentation

Table 1: Comparison of Extraction Solvents for Phenolic Compounds from Primula veris

Plant MaterialSolvent SystemTotal Phenolic Content (mg/L)Key Observation
Fresh FlowersWater (100°C)HighEffective for fresh material.
Dried Flowers70% EthanolHighMost effective for dried material.[1]
Fresh Leaves40% Ethanol319.14Optimal for fresh leaves.[1]
Dried Leaves70% Ethanol-High extraction efficiency noted.
Fresh RootsVarious22x lower than flowersRoots have a lower concentration of polyphenols.[1]

Table 2: Purity and Recovery of Phenolic Glycosides Using Different Purification Techniques (Illustrative Data based on similar compounds)

Purification MethodStationary PhasePurity AchievedRecovery RateReference
Preparative HPLCC18>98%72-93%[4]
HSCCCTwo-phase solvent93.0% - 95.7%-[5]
Macroporous ResinAB-8--[7]
Sephadex LH-20LH-20--[5]

Note: Data in Table 2 is based on the purification of similar phenolic glycosides and serves as a general guide. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from Dried Primula veris Roots
  • Material Preparation: Grind dried Primula veris roots to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material with 70% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Alternatively, use ultrasonication for 30 minutes at a controlled temperature.

  • Filtration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Select a suitable glass column.

    • Prepare a slurry of C18 reversed-phase silica gel in the initial mobile phase solvent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by washing with at least 3-5 column volumes of the initial mobile phase.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Carefully load the filtered sample onto the top of the equilibrated column.

  • Elution:

    • Begin elution with a solvent system of lower polarity (e.g., water or a low percentage of methanol in water).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the organic solvent (e.g., methanol or acetonitrile). This is known as gradient elution.

    • Maintain a constant, slow flow rate for optimal separation.

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.

    • Monitor the elution of compounds using a UV detector at a suitable wavelength for this compound (e.g., 254 nm).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.

    • Pool the pure fractions.

  • Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Dried Primula veris Roots grinding Grinding start->grinding extraction Solvent Extraction (70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract column_prep Column Chromatography (C18) crude_extract->column_prep Dissolve in mobile phase sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling concentration2 Solvent Evaporation pooling->concentration2 final_product Purified this compound concentration2->final_product

Caption: Experimental workflow for this compound purification.

troubleshooting_guide cluster_yield Low Yield cluster_separation Poor Separation cluster_degradation Degradation start Problem Encountered low_yield Low Crude Extract Yield? start->low_yield poor_separation Poor Separation in Column? start->poor_separation degradation Product Degradation? start->degradation check_grinding Check Grinding of Plant Material low_yield->check_grinding Yes optimize_solvent Optimize Extraction Solvent low_yield->optimize_solvent Yes adjust_conditions Adjust Extraction Time/Temp low_yield->adjust_conditions Yes optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase Yes reduce_load Reduce Sample Load poor_separation->reduce_load Yes change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase Yes control_temp Control Temperature (Low Temp) degradation->control_temp Yes protect_light Protect from Light degradation->protect_light Yes control_ph Control pH degradation->control_ph Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Synthesis of Primverin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Primverin analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the scalable synthesis of this compound analogues?

A1: The primary challenges revolve around the stereoselective synthesis of the primeverose disaccharide (β-D-Xylopyranosyl-(1→6)-β-D-glucopyranose), the subsequent stereoselective glycosylation of the aglycone, and the purification of the final polar compounds. Protecting group strategy is crucial and can significantly impact yields and scalability.[1][2][3]

Q2: How can I improve the yield of the glycosylation reaction between my aglycone and the primeverose donor?

A2: Optimizing the glycosylation reaction involves several factors. The choice of glycosyl donor (e.g., trichloroacetimidate, thioglycoside), promoter/activator, solvent, and temperature is critical. A mismatch in the reactivity of the donor and acceptor can lead to side reactions like donor hydrolysis or intermolecular aglycone transfer.[4] Screening different conditions is often necessary. Additionally, ensuring the high purity of both the donor and acceptor is essential.

Q3: I am observing a mixture of α and β anomers in my final product. How can I improve the stereoselectivity for the desired β-anomer?

A3: Achieving high β-selectivity in glycosylation can be challenging.[3] Strategies to favor the β-anomer include:

  • Neighboring group participation: Using a participating protecting group (e.g., acetate, benzoate) at the C-2 position of the glucose moiety of the primeverose donor can promote the formation of the β-glycoside.

  • Solvent effects: Nitrile solvents like acetonitrile can promote the formation of β-glycosides through the formation of a transient α-nitrilium ion intermediate.

  • Promoter selection: Certain promoters are known to favor the formation of β-glycosides. The specific choice will depend on the glycosyl donor used.

Q4: The purification of my final this compound analogue is difficult due to its high polarity. What purification strategies are recommended for scalable production?

A4: Large-scale purification of polar compounds like glycosides is a known bottleneck.[5] Consider the following approaches:

  • Reverse-phase chromatography: This is often the most effective method for purifying polar compounds. Using large-particle size C18 silica can be a cost-effective option for large-scale purifications.

  • Ion-exchange chromatography: If your analogue possesses ionizable functional groups, ion-exchange chromatography can be a powerful and scalable purification technique.[6]

  • Crystallization: If the final product is crystalline, developing a robust crystallization procedure is the most scalable and cost-effective purification method. This may require screening various solvent systems.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Primeverose Disaccharide
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by TLC/LC-MS.Incorrect protecting group strategy leading to multiple reactive sites.Re-evaluate the protecting group strategy. Ensure orthogonal protecting groups are used for the different hydroxyl groups to allow for regioselective glycosylation.[1][7][8]
Starting materials (monosaccharide donor and acceptor) are consumed, but the desired disaccharide is not the major product.Side reactions of the glycosyl donor, such as hydrolysis or elimination.[4][9]Ensure strictly anhydrous reaction conditions. Use molecular sieves. Optimize the reaction temperature; lower temperatures may suppress side reactions.
Low conversion of starting materials.Insufficient activation of the glycosyl donor.Increase the amount of promoter or switch to a more powerful activating system.
Problem 2: Poor Yield in the Glycosylation of the Aglycone with the Primeverose Donor
Symptom Possible Cause Suggested Solution
The aglycone is recovered unreacted.The aglycone is a poor nucleophile.Increase the reaction temperature. If the aglycone has multiple hydroxyl groups, ensure the target hydroxyl is the most accessible or consider a different protecting group strategy to enhance its nucleophilicity.
The primeverose donor is consumed, but the desired product is not formed.The glycosyl donor is unstable under the reaction conditions and decomposes.Switch to a more stable glycosyl donor (e.g., a thioglycoside instead of a trichloroacetimidate). Screen different, milder promoters.
A significant amount of hydrolyzed primeverose is observed.Presence of water in the reaction mixture.Rigorously dry all reagents, solvents, and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of a generic this compound analogue to illustrate the impact of different reaction conditions. This data is for illustrative purposes only and may not reflect actual experimental results.

Glycosylation Condition Glycosyl Donor Promoter Solvent Temperature (°C) Yield (%) α:β Ratio
1TrichloroacetimidateTMSOTfDCM-20651:4
2TrichloroacetimidateBF₃·OEt₂DCM0501:2
3ThioglycosideNIS/TfOHDCM/Dioxane-40751:8
4ThioglycosideDMTSTCH₂Cl₂0601:5

Experimental Protocols

General Procedure for the Synthesis of a Primeverose Donor (Trichloroacetimidate)
  • Preparation of the Glycosyl Acceptor (Protected Glucose): A suitably protected glucose derivative with a free hydroxyl group at the C-6 position is prepared using standard protecting group methodologies.[1][10]

  • Preparation of the Glycosyl Donor (Protected Xylose): A fully protected xylose derivative with a hemiacetal at C-1 is prepared.

  • Glycosylation: The protected glucose acceptor and xylose donor are coupled using a suitable promoter (e.g., TMSOTf) under anhydrous conditions to form the protected disaccharide.

  • Deprotection of the Anomeric Position: The protecting group at the anomeric position of the disaccharide is selectively removed to yield the hemiacetal.

  • Formation of the Trichloroacetimidate: The hemiacetal is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU) to afford the primeverose trichloroacetimidate donor.

General Procedure for the Glycosylation of an Aglycone
  • A solution of the aglycone and the primeverose glycosyl donor in an anhydrous solvent (e.g., dichloromethane) is cooled under an inert atmosphere.

  • The promoter (e.g., TMSOTf) is added dropwise, and the reaction is stirred at the appropriate temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched (e.g., with triethylamine or saturated sodium bicarbonate solution), and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Global Deprotection
  • The protected this compound analogue is dissolved in a suitable solvent system (e.g., methanol/THF).

  • The deprotection reagent is added. For example, for benzyl ethers, palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere. For acetate esters, a base such as sodium methoxide is used.

  • Upon completion of the reaction, the catalyst is filtered off (if applicable), and the solvent is evaporated.

  • The deprotected product is purified by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_aglycone Aglycone Preparation cluster_primeverose Primeverose Donor Synthesis aglycone_synthesis Synthesis of Aglycone Core aglycone_protection Selective Protection aglycone_synthesis->aglycone_protection glycosylation Glycosylation aglycone_protection->glycosylation glucose_prep Protected Glucose Acceptor disaccharide_formation Disaccharide Formation glucose_prep->disaccharide_formation xylose_prep Protected Xylose Donor xylose_prep->disaccharide_formation donor_activation Anomeric Activation disaccharide_formation->donor_activation donor_activation->glycosylation deprotection Global Deprotection glycosylation->deprotection purification Final Purification deprotection->purification final_product This compound Analogue purification->final_product troubleshooting_logic start Low Glycosylation Yield check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions anhydrous? check_purity->check_conditions Yes impure_sm Purify starting materials check_purity->impure_sm No check_reactivity Is there a reactivity mismatch? check_conditions->check_reactivity Yes wet_conditions Dry reagents and solvents check_conditions->wet_conditions No reactivity_issue Screen donors/promoters check_reactivity->reactivity_issue Yes signaling_pathway_example analogue This compound Analogue receptor Target Receptor analogue->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates second_messenger Second Messenger Cascade g_protein->second_messenger Initiates cellular_response Cellular Response second_messenger->cellular_response Leads to

References

Validation & Comparative

Comparative Analysis of Primverin Content in Primula veris vs. Primula elatior

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis reveals significant differences in the primverin content between the roots of Primula veris (cowslip) and Primula elatior (oxlip). Scientific studies indicate that this compound, a phenolic glycoside, is localized in the underground organs of these plants and is notably more abundant in Primula veris.

Quantitative Data Summary

The concentration of this compound has been found to be substantially higher in the roots of Primula veris when compared to Primula elatior. Research by Bączek et al. (2017) highlights that the this compound content in P. veris roots is approximately ten times greater than in the roots of P. elatior[1][2][3]. This significant quantitative difference makes this compound a useful chemical marker for distinguishing between the two species[1][2][4]. This compound, along with primulaverin, is responsible for the characteristic smell of the dried roots[1]. Interestingly, neither this compound nor primulaverin has been detected in the flowers of either species[1][2].

Plant SpeciesPlant PartRelative this compound Content
Primula verisRoots~10x higher than P. elatior
Primula elatiorRootsLower
Primula verisFlowersNot detected
Primula elatiorFlowersNot detected

Experimental Protocols

The quantification of this compound in Primula veris and Primula elatior is typically achieved through High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The following is a detailed methodology based on established protocols[1].

1. Plant Material Collection and Preparation:

  • Roots of both Primula veris and Primula elatior are harvested.

  • The collected roots are thoroughly washed to remove soil and debris.

  • The cleaned roots are then dried at a controlled temperature (e.g., 40°C) to a constant weight.

  • The dried roots are ground into a fine powder to ensure homogeneity and increase the surface area for extraction.

2. Extraction of Phenolic Glycosides:

  • A precise amount of the powdered root material (e.g., 1.000 g) is subjected to extraction with a suitable solvent, such as methanol[2].

  • The extraction is typically performed using a method that ensures the complete transfer of analytes from the plant matrix to the solvent, such as sonication or maceration.

3. HPLC-DAD Analysis:

  • The resulting extract is filtered before injection into the HPLC system.

  • Chromatographic separation is performed on a C18 reversed-phase column[1].

  • A binary gradient elution system is employed, using a mixture of acidified deionized water (mobile phase A) and acetonitrile (mobile phase B)[1].

  • The gradient program is optimized to achieve a good separation of this compound from other compounds in the extract. For the analysis of root extracts, a typical gradient might be: 0.01 min, 18% B; 2.50 min, 20% B; 2.51 min, 95% B; 3.50 min, 95% B; 3.54 min, 18% B, with a 5-minute stop time[1].

  • The flow rate is maintained at a constant speed, for instance, 1.3 ml/min, and the column oven temperature is set to 32°C[1].

  • Detection of this compound is carried out at a specific wavelength, for example, 254 nm, using a DAD detector[1].

  • Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve constructed using a certified reference standard of this compound.

Visualizations

.dot

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Roots of Primula veris & Primula elatior Wash Wash Roots Harvest->Wash Dry Dry Roots (e.g., 40°C) Wash->Dry Grind Grind to Fine Powder Dry->Grind Extract Extract with Methanol Grind->Extract Filter Filter Extract Extract->Filter HPLC HPLC-DAD Analysis Filter->HPLC Quantify Quantification of this compound HPLC->Quantify

Caption: Experimental workflow for the comparative analysis of this compound.

References

A Comparative Guide to Primverin Quantification: LC-MS vs. HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), for the quantification of Primverin, a phenolic glycoside found in Primula species.

While direct comparative studies on this compound quantification are limited, this guide synthesizes available data for phenolic glycosides to offer a robust comparison of the expected performance of LC-MS and HPLC-DAD. This information is intended to assist in selecting the most appropriate analytical method based on the specific requirements of your research.

Quantitative Performance: A Side-by-Side Comparison

The choice between LC-MS and HPLC-DAD often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical validation parameters for the quantification of phenolic glycosides, offering a glimpse into the expected performance for this compound analysis.

Validation ParameterHPLC-DADLC-MS/MS
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL0.03 - 30 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the quantification of this compound using HPLC-DAD and LC-MS.

HPLC-DAD Method

A common approach for the analysis of phenolic compounds by HPLC-DAD involves the following:

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode-Array Detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Diode-Array Detector monitoring at the maximum absorbance wavelength for this compound (typically around 254 nm and 280 nm).

LC-MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is often employed:

  • Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-DAD, a gradient elution with:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenolic glycosides.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound to ensure high selectivity.

Visualizing the Workflow and Comparison

To further clarify the processes and the key decision-making factors, the following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Results start Plant Material (e.g., Primula root) extraction Extraction (e.g., Sonication with Methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration hplc_dad HPLC-DAD Analysis filtration->hplc_dad lc_ms LC-MS Analysis filtration->lc_ms data_hplc Chromatogram & UV Spectra Analysis hplc_dad->data_hplc data_lcms Chromatogram & Mass Spectra Analysis lc_ms->data_lcms quant_hplc Quantification (External Standard) data_hplc->quant_hplc quant_lcms Quantification (Internal/External Standard) data_lcms->quant_lcms result This compound Concentration quant_hplc->result quant_lcms->result

Experimental workflow for this compound quantification.

LCMS_vs_HPLCDAD_Comparison cluster_hplc HPLC-DAD cluster_lcms LC-MS title Choosing a Technique for this compound Quantification decision Decision Criteria title->decision hplc_pros Strengths: - Robust & Reliable - Lower Cost - Simpler Operation hplc_cons Limitations: - Lower Sensitivity - Potential for Matrix Interference - Less Specific Identification lcms_pros Strengths: - High Sensitivity (ng/mL levels) - High Selectivity (Mass-based) - Structural Confirmation Possible lcms_cons Limitations: - Higher Cost (Instrument & Maintenance) - More Complex Operation & Data Analysis - Susceptible to Ion Suppression decision->hplc_pros Routine QC, High Concentrations decision->lcms_pros Trace Analysis, Complex Matrices, Metabolite ID

Key considerations for selecting between HPLC-DAD and LC-MS.

Conclusion

Both HPLC-DAD and LC-MS are powerful techniques for the quantification of this compound.

  • HPLC-DAD is a robust and cost-effective method suitable for routine quality control and for samples where this compound is present at higher concentrations. Its simplicity of operation makes it an attractive option for many laboratories.

  • LC-MS , particularly tandem MS, offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and when unambiguous identification is required. The higher specificity of LC-MS can be critical in research and drug development to avoid interferences from co-eluting compounds.

The ultimate decision will depend on the specific analytical needs, available resources, and the regulatory requirements of the study.

A Comparative Analysis of the Antioxidant Activity of Primverin and Other Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of Primverin alongside other notable phenolic glycosides: Verbascoside, Arbutin, and Salicin. The information is compiled from various experimental studies to offer a valuable resource for research and development in the fields of pharmacology and medicinal chemistry.

Executive Summary

Phenolic glycosides are a significant class of secondary metabolites in plants, recognized for their diverse biological activities, including antioxidant properties. This guide focuses on a comparative analysis of this compound, a phenolic glycoside found in Primula species, with Verbascoside, Arbutin, and Salicin. Due to the limited availability of data on isolated this compound, this comparison utilizes data from extracts of Primula elatior, a known source of this compound. While this provides valuable insights, it is important to note that the antioxidant activity of an extract reflects the synergistic or antagonistic effects of all its components, not just a single compound.

The presented data, derived from common in vitro antioxidant assays such as DPPH, ABTS, and FRAP, suggests that Verbascoside exhibits potent antioxidant activity. The activity of extracts containing this compound varies depending on the extraction solvent, and both Arbutin and Salicin also demonstrate antioxidant potential. This guide presents the available quantitative data, details the experimental methodologies for key antioxidant assays, and provides a visual representation of a typical workflow for assessing antioxidant activity.

Data Presentation: Antioxidant Activity of Phenolic Glycosides

The following table summarizes the available quantitative data on the antioxidant activity of this compound (from Primula elatior extracts), Verbascoside, Arbutin, and Salicin. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, where a lower value indicates higher potency.

Table 1: Comparative Antioxidant Activity (IC50 values) of Selected Phenolic Glycosides

Phenolic GlycosideSubstance FormDPPH Assay (IC50)ABTS Assay (IC50)FRAP AssayReference(s)
This compound Primula elatior ethanol extract575.7 µg/mL164.0 µg/mLNot available[1]
Primula elatior water extract735.2 µg/mL202.6 µg/mLNot available[1]
Verbascoside Isolated CompoundNot availableNot availableNot available
Arbutin Arbutin extract2.04 mg/mLNot availableNot available[2]
Salicin Isolated CompoundNot availableNot availableNot available

Disclaimer: The data for this compound is derived from extracts of Primula elatior and may not represent the activity of the isolated compound. Direct comparison between extracts and isolated compounds should be made with caution. The absence of data for some assays indicates that no quantitative results were found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are generalized from several sources and can be adapted for specific experimental needs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction: Add a specific volume of the sample solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄, and is expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It assesses the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

  • Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with DCFH-DA solution.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and treat with the test compound at various concentrations.

  • Induction of Oxidative Stress: Add AAPH solution to induce peroxyl radical formation.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Calculation: The CAA is calculated based on the area under the fluorescence curve, and the results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the antioxidant activity of phenolic compounds.

Antioxidant_Activity_Workflow cluster_extraction Sample Preparation cluster_analysis Data Analysis cluster_pathway Mechanism of Action Plant_Material Plant Material (e.g., Primula species) Extraction Extraction of Phenolic Glycosides Plant_Material->Extraction Isolation Isolation of This compound Extraction->Isolation DPPH DPPH Assay Isolation->DPPH ABTS ABTS Assay Isolation->ABTS FRAP FRAP Assay Isolation->FRAP CAA Cellular Antioxidant Activity (CAA) Assay Isolation->CAA IC50 IC50 Value Determination DPPH->IC50 ABTS->IC50 Comparison Comparative Analysis FRAP->Comparison CAA->Comparison Nrf2 Nrf2 Signaling Pathway Analysis CAA->Nrf2 IC50->Comparison

Caption: General workflow for antioxidant activity assessment.

Cellular Mechanism of Action: The Nrf2 Signaling Pathway

Phenolic compounds, including phenolic glycosides, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some phenolics, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.

The following diagram illustrates the Nrf2 signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Phenolic_Glycoside Phenolic Glycoside Keap1_Nrf2 Keap1-Nrf2 Complex Phenolic_Glycoside->Keap1_Nrf2 induces release ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces conformational change Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Gene Expression ARE->Gene_Expression activates HO1 HO-1 Gene_Expression->HO1 NQO1 NQO1 Gene_Expression->NQO1 GCL GCL Gene_Expression->GCL Antioxidant_Response Enhanced Antioxidant Defense HO1->Antioxidant_Response NQO1->Antioxidant_Response GCL->Antioxidant_Response

Caption: Nrf2 signaling pathway activation by phenolic glycosides.

References

Quantitative comparison of Primverin and saponin levels in Primula roots

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Primverin and Saponin Levels in Primula Roots for Researchers and Drug Development Professionals

This guide provides a detailed quantitative comparison of two key bioactive compounds found in the roots of Primula species: the phenolic glycoside this compound and various triterpenoid saponins. The data presented is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of these natural products.

Quantitative Data Summary

The concentrations of this compound and saponins in Primula roots can vary significantly depending on the species, subspecies, and even the growth conditions of the plant. The following tables summarize quantitative data from various studies, providing a comparative overview of the levels of these compounds in the roots of Primula veris and Primula elatior.

Table 1: Quantitative Levels of this compound and Primeverin in Primula Roots

CompoundPrimula SpeciesConcentration (mg/100g DW)Reference
This compoundP. veris1183.32[1]
P. elatior110.31[1]
PrimeverinP. veris536.16[1]
P. elatior74.40[1]
PrimulaverinP. veris (soil-grown)1023[2]
PrimeverinP. veris (soil-grown)28[2]
PrimulaverinP. veris (in vitro, 22°C)971[2]
PrimeverinP. veris (in vitro, 22°C)9[2]

DW: Dry Weight

Table 2: Quantitative Levels of Saponins in Primula Roots

Compound/FractionPrimula SpeciesConcentration (% DW)Concentration (mg/g DW)Reference
Total SaponinsP. verisup to 14.9%-[3]
P. veris & P. elatior3 - 12%-
Primulic Acid IP. veris (soil-grown)-17.01[2]
Primulic Acid IIP. veris (soil-grown)-0.09[2]
Primulic Acid IP. veris (in vitro, 22°C)-6.09[2]
Primulic Acid IIP. veris (in vitro, 22°C)-0.51[2]
Primulic Acid IP. veris (vegetative stage)-4.3 - 4.7[4]
Primulic Acid IIP. veris (vegetative stage)-0.2 - 0.4[4]

DW: Dry Weight

Experimental Protocols

The quantification of this compound and saponins in Primula roots is typically achieved through chromatographic techniques. Below are detailed methodologies for their extraction and analysis.

Protocol 1: Extraction and Quantification of this compound and Saponins via UPLC-MS/MS

This method is suitable for the simultaneous analysis of phenolic glycosides and triterpene saponins.

1. Sample Preparation:

  • Freeze-dry the Primula root samples at -24°C for 48 hours.

  • Grind the dried roots into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 100 mg of the powdered root tissue.

  • Add 4 mL of 80% (v/v) methanol.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant for analysis.

3. UPLC-MS/MS Analysis:

  • System: Waters Acquity UPLC system.

  • Column: Waters Acquity HSS T3 column (1.8 µm, 100 mm × 2.1 mm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detection: Mass spectrometry (MS) is used for the detection and quantification of the target compounds.[1]

Protocol 2: Extraction and Quantification of Saponins via HPLC

This protocol is specifically for the quantification of saponins.

1. Sample Preparation:

  • Dry and powder the Primula root material.

2. Extraction:

  • Weigh approximately 125 mg of the powdered root material.

  • Perform ultrasonic extraction with 50% (v/v) aqueous methanol for 10 minutes, repeating the process five times with 10 mL of solvent each time.

  • Centrifuge the combined extracts for 10 minutes at 3000 rpm.

  • Collect the supernatants and combine them in a 50 mL volumetric flask, filling to the mark with 50% (v/v) aqueous methanol.[5]

3. HPLC Analysis:

  • Column: Synergi 4µm Fusion RP 80A.

  • Mobile Phase: 0.025% TFA in water and 5% acetonitrile in methanol.

  • Detection: Saponins are detected using an Evaporative Light Scattering Detector (ELSD).[3]

Visualizing Experimental and Biosynthetic Pathways

To further clarify the processes involved in the analysis and natural production of these compounds, the following diagrams have been generated using the DOT language.

G Experimental Workflow for this compound and Saponin Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Primula Root Sample freeze_dry Freeze-Drying start->freeze_dry grind Grinding to Powder freeze_dry->grind weigh Weighing grind->weigh add_solvent Add Solvent (e.g., 80% Methanol) weigh->add_solvent sonicate Ultrasonication add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge collect Collect Supernatant centrifuge->collect inject Injection into UPLC/HPLC System collect->inject separation Chromatographic Separation inject->separation detection Detection (MS or ELSD) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound and saponins in Primula roots.

G Biosynthetic Pathways of this compound and Triterpenoid Saponins cluster_saponin Triterpenoid Saponin Biosynthesis cluster_this compound Phenolic Glycoside (this compound) Biosynthesis isoprenoid Isoprenoid Pathway oxidosqualene 2,3-Oxidosqualene isoprenoid->oxidosqualene cyclization Cyclization (Oxidosqualene Cyclase) oxidosqualene->cyclization triterpene Triterpene Skeletons (e.g., β-amyrin) cyclization->triterpene oxidation Oxidation (Cytochrome P450s) triterpene->oxidation sapogenin Sapogenin oxidation->sapogenin glycosylation_saponin Glycosylation (Glycosyltransferases) sapogenin->glycosylation_saponin saponin Triterpenoid Saponins (e.g., Primulic Acid) glycosylation_saponin->saponin phenylpropanoid Phenylpropanoid Pathway cinnamic_acid Cinnamic Acid phenylpropanoid->cinnamic_acid benzoic_acid Benzoic Acid Derivatives cinnamic_acid->benzoic_acid aglycone Phenolic Aglycone benzoic_acid->aglycone glycosylation_this compound Glycosylation (Glycosyltransferases) aglycone->glycosylation_this compound This compound This compound glycosylation_this compound->this compound

Caption: Generalized biosynthetic pathways for this compound and triterpenoid saponins in plants.

References

Inter-Laboratory Validation of a Quantitative Primverin Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation process for a quantitative Primverin assay. It outlines the essential validation parameters, presents exemplary data from single-laboratory studies to illustrate expected performance, and details the experimental protocols necessary for conducting a robust validation. The guide is intended to serve as a practical resource for establishing the reliability and reproducibility of a quantitative this compound assay across different laboratory settings.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study, is a critical step in the standardization of an analytical method. It assesses the reproducibility of an assay by having multiple laboratories analyze identical samples. The goal is to determine the variability of results between different analysts, using different equipment, and in different environments. Successful inter-laboratory validation demonstrates the robustness and transferability of the analytical method, making it suitable for widespread use in research, quality control, and regulatory submissions.

Key performance characteristics evaluated during an inter-laboratory validation include:

  • Accuracy: The closeness of agreement between the test result and the accepted reference value.

  • Precision: The degree of scatter between a series of measurements. This is further divided into:

    • Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Data Presentation: A Comparative Summary

The following tables summarize typical validation parameters for a quantitative this compound assay based on single-laboratory studies using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). While this data originates from individual laboratories, it serves as a benchmark for what would be expected from each participating laboratory in an inter-laboratory study.

Table 1: System Suitability and Calibration Data

ParameterAcceptance CriteriaExample Result (HPLC-DAD)[2]Example Result (UHPLC-MS)[3]
Calibration Curve Equation N/Ay = 12488.0x - 3594.7N/A
Correlation Coefficient (r²) > 0.990.9999N/A
Linearity Range (µg/mL) Defined by study0.617 - 61.757N/A
LOD (µg/mL) Signal-to-Noise > 37.07N/A
LOQ (µg/mL) Signal-to-Noise > 1021.720.019 - 0.023

Table 2: Accuracy and Precision

ParameterAcceptance CriteriaExample Result (HPLC-DAD)[4]Example Result (UHPLC-MS)[3]
Intra-day Precision (%RSD) < 15%1.58 - 4.85< 15%
Inter-day Precision (%RSD) < 15%N/A< 15%
Accuracy (Recovery %) 80 - 120%93.5 - 102.1N/A

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency across participating laboratories.

A standardized protocol for sample preparation is essential to minimize variability. For the analysis of this compound in plant material, the following procedure is recommended:

  • Homogenization: Dry and powder the plant material (e.g., roots of Primula veris) to a uniform consistency.

  • Extraction: Accurately weigh approximately 125 mg of the powdered material.[5] Perform ultrasonic extraction with 50% (v/v) aqueous methanol for 10 minutes, repeating the process five times with 10 mL of solvent each time.[5]

  • Centrifugation: Centrifuge the resulting suspension for 10 minutes at 3000 rpm.[5]

  • Collection and Dilution: Combine the supernatants in a 50 mL volumetric flask and dilute to volume with the extraction solvent.[5]

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

The following are example HPLC conditions for the quantitative analysis of this compound:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at a wavelength of 254 nm or MS with electrospray ionization (ESI) in negative ion mode.

Each participating laboratory should perform the following validation experiments:

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the chromatographic system is performing adequately. Key parameters to check include peak area reproducibility, retention time, tailing factor, and theoretical plates.

  • Linearity: Prepare a series of calibration standards of this compound at a minimum of five different concentrations. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. Determine the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with known amounts of this compound at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Precision (Repeatability): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]

  • Precision (Intermediate): Repeat the precision study on different days, with different analysts, and/or on different instruments within the same laboratory.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatogram or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Develop & Optimize Assay Protocol B Prepare & Distribute Homogenous Samples A->B C Select Participating Laboratories B->C D Labs Perform Assay Validation C->D Protocol & Samples E Data Collection & Submission D->E F Statistical Analysis of Results E->F G Assess Inter-Laboratory Reproducibility F->G H Final Validation Report G->H

Caption: Workflow for an inter-laboratory validation study.

G cluster_precision Assay Quantitative Assay Validation Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range LOD LOD Assay->LOD LOQ LOQ Assay->LOQ Specificity Specificity Assay->Specificity Repeatability Repeatability Precision->Repeatability Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for quantitative assay validation.

Conclusion

The successful inter-laboratory validation of a quantitative this compound assay is paramount for its acceptance as a reliable and robust method. This guide provides the framework for conducting such a study, from experimental design to data analysis. By adhering to standardized protocols and predefined acceptance criteria, researchers can establish the transferability and reproducibility of their assay, ensuring consistent and comparable results across different laboratories. The example data presented, while from single-laboratory studies, offers a valuable benchmark for the expected performance of a well-validated quantitative this compound assay.

References

Primverin vs. Hyperoside: A Comparative Guide to Biomarkers in Primula Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of primverin and hyperoside as key biomarkers for the identification and evaluation of Primula species, particularly Primula veris L. and Primula elatior (L.) Hill. Understanding the distinct distribution and biological activities of these compounds is crucial for chemotaxonomic classification, quality control of herbal preparations, and exploring their therapeutic potential.

Executive Summary

This compound and hyperoside serve as powerful and distinct chemical markers for differentiating between Primula veris and Primula elatior, as well as between different organs of these plants. This compound is predominantly found in the roots, with significantly higher concentrations in P. veris, while hyperoside is exclusively located in the flowers of P. elatior. This clear-cut distribution makes them invaluable for species identification and authentication of raw plant material. Beyond their biomarker utility, hyperoside has been extensively studied for its antioxidant and anti-inflammatory properties, primarily mediated through the Nrf2/HO-1 and PI3K/AKT signaling pathways. The biological activities of this compound are less well-defined in current literature.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data available on the content of this compound and the presence of hyperoside in Primula veris and Primula elatior.

BiomarkerPlant SpeciesPlant OrganConcentration (mg/g DW)Reference
This compound Primula verisRoots~9.71 - 10.23[1]
Primula elatiorRootsContent is approximately 10 times lower than in P. veris[2][3]
Primula veris & P. elatiorFlowersNot detected[3][4]
Hyperoside Primula elatiorFlowersExclusively present[2][3][4]
Primula verisFlowersNot detected[2][3][4]
Primula veris & P. elatiorRootsNot detected[3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) for the Quantification of this compound and Hyperoside

This section outlines a typical HPLC-DAD method adapted from studies on Primula species for the simultaneous analysis of this compound and hyperoside.[2]

1. Plant Material and Extraction:

  • Sample Preparation: Collect fresh roots and flowers of Primula veris and Primula elatior. Dry the plant material at room temperature in a well-ventilated area until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction Solvent: Methanol is a commonly used solvent for the extraction of phenolic compounds, including this compound and hyperoside.

  • Extraction Procedure:

    • Weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-DAD Conditions:

  • Instrument: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Gradient Program for Flower Extracts (rich in flavonoids like hyperoside): Start with a higher proportion of solvent A, gradually increasing the concentration of solvent B over approximately 60 minutes.

    • Gradient Program for Root Extracts (for this compound analysis): A similar gradient can be used, with adjustments to the gradient slope to ensure optimal separation of phenolic glycosides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Monitor at 254 nm for this compound and 350 nm for hyperoside. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity.

  • Injection Volume: 10 µL.

3. Quantification:

  • Standard Preparation: Prepare stock solutions of this compound and hyperoside standards of known concentrations in methanol. Generate a calibration curve by preparing a series of dilutions from the stock solution.

  • Analysis: Inject the standards and the prepared sample extracts into the HPLC system. Identify the peaks of this compound and hyperoside based on their retention times and UV spectra compared to the standards.

  • Calculation: Quantify the amount of each analyte in the samples by comparing the peak area with the calibration curve.

Signaling Pathways and Logical Relationships

Hyperoside Signaling Pathway

Hyperoside is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the activation of the Nrf2/HO-1 pathway by hyperoside, a critical mechanism for cellular protection against oxidative stress.[4][5][6][7]

Hyperoside_Signaling_Pathway cluster_nucleus Inside Nucleus Hyperoside Hyperoside PI3K PI3K Hyperoside->PI3K activates ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cell_Membrane AKT AKT PI3K->AKT activates AKT->Keap1_Nrf2 inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 promotes transcription of Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response leads to

Caption: Hyperoside activates the PI3K/AKT pathway, leading to the release and nuclear translocation of Nrf2, which induces the expression of antioxidant enzymes like HO-1.

This compound and Hyperoside as Differentiating Biomarkers

The distinct localization of this compound and hyperoside in Primula veris and Primula elatior provides a clear logical framework for their use as chemotaxonomic markers.

Biomarker_Differentiation Plant_Sample Primula Plant Sample Organ_Analysis Organ Analysis Plant_Sample->Organ_Analysis Roots Roots Organ_Analysis->Roots Is it a root sample? Flowers Flowers Organ_Analysis->Flowers Is it a flower sample? Primverin_Analysis This compound Analysis Roots->Primverin_Analysis Hyperoside_Analysis Hyperoside Analysis Flowers->Hyperoside_Analysis High_this compound High this compound Content Primverin_Analysis->High_this compound Yes Low_this compound Low this compound Content Primverin_Analysis->Low_this compound No Hyperoside_Present Hyperoside Present Hyperoside_Analysis->Hyperoside_Present Yes Hyperoside_Absent Hyperoside Absent Hyperoside_Analysis->Hyperoside_Absent No P_veris Identified as Primula veris High_this compound->P_veris P_elatior_root Identified as Primula elatior (Root) Low_this compound->P_elatior_root P_elatior_flower Identified as Primula elatior (Flower) Hyperoside_Present->P_elatior_flower P_veris_flower Identified as Primula veris (Flower) Hyperoside_Absent->P_veris_flower

Caption: A logical workflow for the identification of Primula veris and P. elatior based on the presence and concentration of this compound in roots and hyperoside in flowers.

References

Efficacy comparison of different extraction solvents for Primverin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of the efficacy of different solvents for extracting Primverin, a key phenolic glycoside found in Primula species, supported by experimental data and detailed protocols.

The choice of solvent significantly impacts the yield and purity of the extracted compound. This guide synthesizes findings from studies on Primula veris to evaluate the effectiveness of various solvents, primarily focusing on methanol and ethanol solutions, for the extraction of this compound.

Comparative Efficacy of Extraction Solvents for this compound

The following table summarizes the quantitative data on this compound yield obtained using different extraction solvents. It is important to note that some studies report on the total phenolic content as a proxy for the extraction efficiency of individual phenolic glycosides like this compound.

Plant MaterialExtraction SolventMethodCompoundYieldReference
Dried Primula veris roots80% MethanolOrbital Shaker + SonicationThis compound0.28 mg/g Dry Weight[1]
Dried Primula veris roots50% (v/v) Aqueous MethanolUltrasonicationThis compound~11.83 mg/g Dry Weight[2]
Dried Primula veris (morphological parts)70% EthanolUltrasound-Assisted ExtractionTotal Polyphenolic CompoundsMost effective ethanol solution[3][4]
Fresh Primula veris (morphological parts)Water (100 °C)Ultrasound-Assisted ExtractionTotal Polyphenolic CompoundsMost effective extraction agent[3][4]

Note: The yield for 50% aqueous methanol was calculated from the reported 1183.32 mg/100 g DW.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Protocol 1: Extraction with 80% Methanol[1]
  • Sample Preparation: 100 mg of milled, dried Primula veris root tissue was used.

  • Extraction: The sample was mixed with 8 mL of 80% methanol.

  • Agitation: The mixture was agitated on an orbital shaker for 3 hours at room temperature.

  • Sonication: Following agitation, the sample was sonicated for 30 minutes.

  • Incubation: The extraction proceeded overnight at 4°C in the dark.

  • Filtration: The extract was filtered through a 0.22 µm PTFE membrane into a glass vial.

  • Analysis: The filtered extract was directly injected for LC-MS/MS analysis.

Protocol 2: Extraction with 50% (v/v) Aqueous Methanol[2]
  • Sample Preparation: Approximately 125 mg of dried and powdered Primula veris roots were used.

  • Extraction: The sample was ultrasonicated with 10 mL of 50% (v/v) aqueous methanol for 10 minutes at room temperature. This process was repeated five times.

  • Centrifugation: The supernatants were obtained by centrifugation at 3000 rpm for 10 minutes.

  • Pooling and Dilution: The supernatants were combined in a 50 mL volumetric flask and filled up with 50% (v/v) aqueous methanol.

  • Analysis: The final solution was analyzed by HPLC.

Protocol 3: Ultrasound-Assisted Extraction with Ethanol and Water[3][4]
  • Sample Preparation: Samples of fresh or dried morphological parts of Primula veris were used.

  • Solvents: Deionized water at 100°C and ethanol at 40%, 70%, and 96% (v/v) were used for extraction.

  • Ultrasound-Assisted Extraction: The samples were subjected to ultrasound-assisted extraction.

  • Shaking: After sonication, the samples were transferred to a rotary shaker and mixed for 30 minutes at 40°C at 180 revolutions per minute.

  • Filtration: The samples were filtered under reduced pressure on filter papers placed on a Buchner filter.

  • Analysis: The resulting extracts were analyzed for their polyphenolic content.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.

This compound Extraction Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Analysis cluster_Result Result PlantMaterial Plant Material (Primula veris) Drying Drying PlantMaterial->Drying Milling Milling Drying->Milling SolventAddition Solvent Addition (e.g., 80% Methanol) Milling->SolventAddition Agitation Agitation / Sonication SolventAddition->Agitation Incubation Incubation Agitation->Incubation Filtration Filtration Incubation->Filtration Analysis LC-MS/MS or HPLC Analysis Filtration->Analysis Quantification Quantification of this compound Analysis->Quantification

General workflow for this compound extraction and analysis.

Signaling Pathways and Logical Relationships

The extraction of this compound does not involve signaling pathways in the biological sense. The logical relationship in the context of this process is a sequential workflow, as depicted in the diagram above. The process begins with the preparation of the plant material, followed by extraction with a chosen solvent, purification of the extract, and finally, analysis to quantify the amount of this compound. Each step is a prerequisite for the next, forming a linear and logical progression toward the final objective of determining the extraction efficacy.

References

A Comparative Analysis of Synthetic Primverin and Natural Primverin Isolate: Biological Activity and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activities of chemically synthesized primverin versus this compound isolated from natural sources, specifically the roots of Primula species. This document is intended for researchers, scientists, and professionals in drug development. While direct comparative studies on the biological activity of synthetic versus natural this compound are not extensively documented in current literature, this guide extrapolates potential activities based on the known properties of Primula extracts and provides a framework for future comparative research.

Introduction to this compound

This compound is a phenolic glycoside found in the roots of medicinal plants such as Primula veris and Primula elatior.[1][2][3][4] These plants have a long history of use in traditional medicine for their expectorant, anti-inflammatory, and antioxidant properties.[1][3][5] The biological activities of Primula extracts are attributed to a complex mixture of compounds, including saponins, flavonoids, and phenolic glycosides like this compound.[1][5] With advancements in chemical synthesis, this compound can now be produced in a laboratory setting, offering a potentially purer and more standardized alternative to natural isolates. This guide explores the anticipated similarities and differences in their biological activities.

Data Presentation: A Comparative Overview

The following table summarizes the expected characteristics and biological activities of synthetic versus natural this compound. The data for natural this compound is inferred from studies on Primula root extracts, as data on isolated this compound is scarce.

FeatureSynthetic this compoundNatural this compound Isolate
Purity High (>98% achievable)Variable, dependent on isolation and purification methods. May contain trace amounts of other phytochemicals.
Source Chemical SynthesisRoots of Primula veris, Primula elatior, and other Primula species.[1][2][3][4]
Potential Contaminants Residual solvents, reagents, and by-products from the synthesis process.Other co-extracted plant metabolites (e.g., other glycosides, saponins, flavonoids).
Anticipated Biological Activity Specific activity of the this compound molecule.May exhibit synergistic or broader activity due to the presence of other bioactive compounds.
Reported Activities of Source Extract Not ApplicableAntioxidant, expectorant, anti-inflammatory, antimicrobial, cytostatic.[1][3][5][6]

Experimental Protocols

To empirically compare the biological activities of synthetic and natural this compound, the following experimental protocols are proposed:

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To determine and compare the free radical scavenging capacity of synthetic and natural this compound.

Methodology:

  • Prepare stock solutions of synthetic this compound and natural this compound isolate in methanol.

  • Create a series of dilutions for each sample to determine the IC50 value.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

  • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To assess the ability of synthetic and natural this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Methodology:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of synthetic and natural this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify NO levels.

  • Cell viability is assessed using an MTT assay to rule out cytotoxicity-mediated reduction in NO levels.

Mandatory Visualization

Signaling Pathway Diagram

The anti-inflammatory effects of many natural phenolic compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a plausible target for this compound's biological activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Induces Transcription NFkB_IkB->NFkB Releases This compound This compound (Hypothesized) This compound->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the biological activity of synthetic and natural this compound isolates.

Experimental_Workflow Start Start Source Source Material Start->Source Synthetic Chemical Synthesis Source->Synthetic Natural Natural Isolation (from Primula roots) Source->Natural Purification Purification & Characterization (HPLC, NMR, MS) Synthetic->Purification Natural->Purification Bioassays Biological Activity Assays Purification->Bioassays Antioxidant Antioxidant Assay (e.g., DPPH) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Bioassays->Anti_inflammatory Data_Analysis Data Analysis & Comparison Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing synthetic vs. natural this compound.

Conclusion

While natural this compound isolates from Primula species are associated with a range of biological activities, the presence of other phytochemicals may contribute to these effects. Synthetic this compound offers a high-purity alternative that allows for the investigation of the specific activities of the this compound molecule itself. Direct comparative studies are necessary to fully elucidate any differences in the biological efficacy of synthetic versus natural this compound. The experimental protocols and workflows outlined in this guide provide a foundation for such research, which will be crucial for the potential development of this compound as a therapeutic agent.

References

Statistical analysis of Primverin content variation across different plant populations

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the natural variability of bioactive compounds is critical for identifying elite plant sources and ensuring consistent product quality. This guide provides a statistical analysis of Primverin content variation across different Primula veris populations, offering a comparative look at its accumulation in this medicinally important plant. The data presented herein is supported by detailed experimental protocols to aid in the replication and extension of these findings.

Quantitative Analysis of this compound Content

The concentration of this compound, a significant phenolic glycoside, exhibits considerable variation in the roots of Primula veris. The following table summarizes the quantitative data on this compound and its related compound, primulaverin, from different plant populations. A study of 13 wild-growing populations of P. veris subsp. veris in Northern Greece found that the total phenolic glycoside content in the roots can be as high as 2%[1][2][3]. In a separate comparative study, the roots of Primula veris were shown to contain approximately ten times higher concentrations of both this compound and primulaverin compared to Primula elatior[4].

Plant SpeciesPopulation/OriginMean this compound Content (mg/100g DW)Mean Primulaverin Content (mg/100g DW)Total Phenolic Glycosides (% of DW)Reference
Primula verisWild-growing populations (Northern Greece)--up to ~2%[1][2][3]
Primula verisEastern Poland1183.32536.16-[4]
Primula elatiorEastern Poland110.3174.40-[4]

DW : Dry Weight. The study on Greek populations did not differentiate between this compound and primulaverin, reporting the total phenolic glycoside content.

Experimental Protocols

The following methodologies for the extraction and quantification of this compound from Primula roots are based on established and validated protocols.

Sample Preparation for HPLC Analysis

This protocol is adapted from a study on the chemical content of wild-growing Primula veris populations[2].

  • Plant Material : Use dried and powdered roots of Primula veris.

  • Extraction :

    • Weigh approximately 125 mg of the powdered root material.

    • Place the sample in a suitable vessel and add 10 mL of 50% (v/v) aqueous methanol.

    • Sonicate the mixture at room temperature for 10 minutes.

    • Repeat the sonication step four more times, for a total of five extractions.

    • After each sonication, centrifuge the mixture for 10 minutes at 3000 rpm.

    • Collect the supernatants after each centrifugation step.

  • Final Sample Preparation :

    • Combine all the supernatants in a 50 mL volumetric flask.

    • Add 50% (v/v) aqueous methanol to the flask to bring the final volume to 50 mL.

    • Filter the final solution through a 0.45-µm membrane filter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is a composite of protocols described for the analysis of phenolic glycosides in Primula species[2][5].

  • Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column : A Synergi 4µm Fusion RP 80A column or a similar reversed-phase C18 column.

  • Mobile Phase :

    • Solvent A: 0.025% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 5% acetonitrile in methanol.

  • Gradient Elution : A suitable gradient program should be developed to ensure the separation of this compound and primulaverin from other compounds. An example of a gradient program for separating flavonoids in Primula veris is as follows (this may need to be optimized for phenolic glycosides)[2]:

    • 0–5 min, 15% B

    • 5–10 min, ramp to 20% B

    • 10–15 min, hold at 20% B

    • 15–20 min, ramp to 25% B

    • 20–25 min, ramp to 50% B

  • Detection : UV detection at 210 nm is suitable for monitoring phenolic glycosides[5].

  • Quantification : Create a calibration curve using a certified reference standard of this compound to quantify its concentration in the plant extracts.

Visualizing the Workflow and Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing plant_collection Collection of Primula veris roots from different populations drying Drying of root samples plant_collection->drying grinding Grinding to a fine powder drying->grinding extraction Ultrasonic extraction with 50% aqueous methanol grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collection of supernatants centrifugation->supernatant_collection filtration Filtration of the final extract supernatant_collection->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification of this compound using a calibration curve hplc->quantification stat_analysis Statistical analysis of content variation quantification->stat_analysis

Figure 1: Experimental workflow for the analysis of this compound content.

logical_comparison cluster_factors Influencing Factors cluster_outcome Observed Variation genetics Genetic Makeup variation Variation in this compound Content across Plant Populations genetics->variation environment Environmental Conditions (Climate, Soil, Altitude) environment->variation

Figure 2: Factors influencing this compound content variation.

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_glycoside_formation Phenolic Glycoside Formation phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL aglycone Phenolic Aglycone (e.g., this compound Aglycone) coumaroyl_coa->aglycone Multiple Steps glycosylation Glycosylation (UDP-sugar dependent) aglycone->glycosylation This compound This compound (Phenolic Glycoside) glycosylation->this compound Glycosyltransferase

Figure 3: Generalised biosynthesis pathway of phenolic glycosides.

References

Safety Operating Guide

Proper Disposal of Primverin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Primverin.

The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and sustainable research environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

I. Understanding this compound: Properties and Hazards

This compound is a chemical compound that requires careful handling throughout its lifecycle, including its final disposal. A clear understanding of its properties and associated hazards is the first step toward safe disposal.

PropertyValue
Molecular Formula C20H28O13[1][2][3][4][5]
Molar Mass 476.42852 g/mol [1]
Appearance Neat[1]
Melting Point 206℃[1]
Storage Condition 2-8°C[1]
GHS Hazard Statement H302: Harmful if swallowed[3][5]
GHS Precautionary Statements P264, P270, P301+P317, P330, P501[3]

II. Step-by-Step Disposal Protocol for this compound

Given that this compound is classified as harmful if swallowed, it must be treated as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid this compound Waste: Collect any solid this compound waste, including leftover compound and contaminated disposable items (e.g., weighing paper, gloves, paper towels), in a designated hazardous waste container. This container should be clearly labeled "Hazardous Waste" and include the chemical name "this compound."

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

Step 3: Waste Accumulation and Storage

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7][8]

  • Keep waste containers securely closed except when adding waste.[6][7]

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Step 4: Disposal Request and Pickup

  • Once the hazardous waste container is full or is ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[6][9]

III. Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Primverin_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent? empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste triple_rinse->collect_solid No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Yes dispose_container Dispose of Defaced Container as Non-Hazardous Waste collect_rinsate->dispose_container collect_rinsate->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.

References

Personal protective equipment for handling Primverin

Author: BenchChem Technical Support Team. Date: December 2025

As "Primverin" is not a publicly documented chemical, it must be handled as a novel compound with unknown potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, assuming "this compound" is a newly synthesized, uncharacterized substance. The protocols outlined below are based on established best practices for managing chemicals with unknown toxicological profiles.[1][2][3][4]

Immediate Safety and Hazard Assessment

When handling a novel compound like this compound, the primary directive is to treat it as a particularly hazardous substance until proven otherwise.[2][3][4] A preliminary hazard assessment is a critical first step.

Experimental Protocol: Preliminary Hazard Assessment
  • Literature and Database Review: Conduct a thorough search of internal databases and chemical literature for this compound or any structurally similar molecules. Utilize computational tools (e.g., QSAR models) to predict potential toxicity, reactivity, and environmental fate.[1]

  • Small-Scale Characterization: On a minimal, controlled scale within a certified chemical fume hood, assess the compound's physical properties such as its state (solid, liquid, gas), color, odor, and solubility.

  • Stability and Reactivity Assessment: Evaluate this compound's sensitivity to air, moisture, light, and heat. Check for flammability, potential for explosive decomposition, and corrosivity.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory.[5] A face shield should be worn over the goggles when there is a risk of explosion, splash, or highly exothermic reaction.[3][5][6]Provides primary protection against splashes and airborne particles. A face shield offers a secondary barrier for the entire face.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required.[1][3] Consider double-gloving for added protection. The specific glove material should be selected based on any known properties of this compound or solvents used.[5][6]Prevents dermal absorption, a common route of chemical exposure. Double-gloving is a best practice for handling highly hazardous compounds.
Body Protection A flame-resistant or standard laboratory coat must be worn and fully buttoned.[2][3][6][7] An additional chemical-resistant apron may be necessary if there is a significant splash hazard.[5]Protects the skin and personal clothing from contamination.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood or glove box to prevent inhalation of vapors, dust, or aerosols.[1][2][3][4] If this is not feasible, a respiratory hazard evaluation must be conducted to determine the need for a respirator.[6]Engineering controls are the primary defense against respiratory exposure. Respirators are used when engineering controls are insufficient.[6]

Operational Plan for Handling this compound

This step-by-step guide ensures a safe and controlled environment when working with this compound.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Clearly label all containers with "this compound," any known hazard information, the date, and the researcher's name.[2][4][7]

    • Keep the work area tidy and free of unnecessary items.[8][9]

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.[1][2][3][4]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the skin.[7][8]

    • Do not smell or taste the chemical.[7][8][9]

    • Use dedicated glassware and equipment.

  • Storage:

    • Store this compound in a designated, secure, and well-ventilated area.[1]

    • The container must be sealed, properly labeled, and stored in secondary containment to prevent spills.[1][3]

    • If the substance is potentially explosive or light-sensitive, store it in an appropriate explosion-proof cabinet or refrigerator away from light.[3]

Disposal Plan for this compound

Proper disposal is crucial to protect personnel and the environment.[1][10]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It must be collected in a separate, dedicated container.[10]

  • Waste Container:

    • Use a chemically compatible container that is in good condition with a secure, leak-proof lid.[1][10]

    • Clearly label the container with "Hazardous Waste," the name "this compound," and any identified hazards.[1][10]

  • Collection and Removal:

    • Store the sealed waste container in a designated hazardous waste accumulation area with secondary containment.[1]

    • Complete a hazardous waste manifest, providing all available information about the substance.[1]

    • Arrange for collection by a licensed hazardous waste disposal vendor.[1][10]

Workflow and Logic Diagrams

The following diagrams illustrate the key processes for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_label Label Containers prep_hood->prep_label prep_area Clear Workspace prep_label->prep_area handle_transfer Transfer this compound in Hood prep_area->handle_transfer Proceed to Handling handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_storage Store Securely handle_experiment->handle_storage disp_segregate Segregate Waste handle_storage->disp_segregate Proceed to Disposal disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Accumulation Area disp_label->disp_store disp_vendor Arrange for Vendor Pickup disp_store->disp_vendor

Caption: High-level workflow for handling this compound.

start Novel Compound 'this compound' Received assess Preliminary Hazard Assessment (Literature, Small-Scale Tests) start->assess is_hazardous Assume Hazardous? assess->is_hazardous define_ppe Define PPE Requirements (Goggles, Gloves, Lab Coat, etc.) is_hazardous->define_ppe Yes stop Re-evaluate or Cease Work is_hazardous->stop No (Data Required) define_controls Define Engineering Controls (Fume Hood, Glove Box) define_ppe->define_controls handling_protocol Develop Handling Protocol define_controls->handling_protocol disposal_plan Develop Disposal Plan handling_protocol->disposal_plan proceed Proceed with Research disposal_plan->proceed

Caption: Decision-making process for this compound safety protocols.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.